molecular formula C11H17NO3S B472630 N-isobutyl-4-methoxybenzenesulfonamide CAS No. 172738-60-2

N-isobutyl-4-methoxybenzenesulfonamide

Cat. No.: B472630
CAS No.: 172738-60-2
M. Wt: 243.32g/mol
InChI Key: ACRLUTQHDWRXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isobutyl-4-methoxybenzenesulfonamide is a chemical compound of interest in medicinal chemistry and chemical biology research. As a member of the benzenesulfonamide class, it serves as a versatile scaffold for developing molecular probes and studying protein interactions . Its structure is related to compounds investigated for modulating immune signaling pathways; specifically, structural analogs have been studied for their ability to sustain the activation of NF-κB and ISRE pathways when co-administered with primary stimuli like LPS or interferon-α, suggesting potential application in immunological research . Furthermore, the core sulfonamide structure is found in inhibitors targeting protein-protein interactions, such as the Keap1-Nrf2 complex, which is a pivotal pathway in cellular defense against oxidative stress . The isobutyl and methoxy substituents on the sulfonamide core are key modulators of the molecule's physicochemical properties and binding affinity, making it a valuable precursor for structure-activity relationship (SAR) studies . This product is intended for research purposes as a building block in synthetic chemistry or a starting point for the design of enzyme inhibitors and other bioactive molecules. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-(2-methylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-9(2)8-12-16(13,14)11-6-4-10(15-3)5-7-11/h4-7,9,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRLUTQHDWRXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-isobutyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-isobutyl-4-methoxybenzenesulfonamide, a key intermediate in various chemical and pharmaceutical research applications. The document outlines the core synthesis pathway, detailed experimental protocols derived from analogous reactions, and the expected characterization of the final product.

Synthesis Pathway

The primary and most direct pathway for the synthesis of this compound involves the nucleophilic substitution reaction between 4-methoxybenzenesulfonyl chloride and isobutylamine. In this reaction, the lone pair of electrons on the nitrogen atom of isobutylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which is typically scavenged by a base present in the reaction mixture, leading to the formation of the stable sulfonamide product.

The reaction is generally carried out in an inert organic solvent to facilitate the dissolution of the reactants and to control the reaction temperature. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.

Experimental Protocol

Materials:

  • 4-Methoxybenzenesulfonyl chloride

  • Isobutylamine

  • Triethylamine (or another suitable base like pyridine or potassium carbonate)

  • Dichloromethane (DCM) (or another suitable solvent like tetrahydrofuran or ethyl acetate)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzenesulfonyl chloride (1.0 equivalent) in dichloromethane.

  • Addition of Base: To the stirred solution, add triethylamine (1.1 to 1.5 equivalents).

  • Addition of Amine: Cool the reaction mixture to 0 °C using an ice bath. Slowly add isobutylamine (1.0 to 1.2 equivalents) dropwise from the dropping funnel over a period of 15-30 minutes. The temperature should be maintained at 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data

As a non-commercially available intermediate, specific quantitative data for this compound is not extensively reported. However, based on similar sulfonamide syntheses, the following can be expected:

ParameterExpected Value
Yield 75-95%
Appearance White to off-white solid
Melting Point Not reported, but expected for a crystalline solid

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the isobutyl group protons (methyl doublet, methine multiplet, and methylene doublet), aromatic protons of the methoxybenzene ring, and the methoxy group singlet. The N-H proton will appear as a broad singlet.
¹³C NMR Resonances for the carbons of the isobutyl group, the aromatic carbons (including the carbon attached to the methoxy group), and the methoxy carbon.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, C-H stretches (aliphatic and aromatic), S=O stretches (asymmetric and symmetric), and C-O stretch.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₁H₁₇NO₃S, M.W. = 243.32 g/mol ).

Diagrams

Synthesis Pathway

Synthesis_Pathway reactant1 4-Methoxybenzenesulfonyl chloride reagents + Base + Solvent reactant1->reagents reactant2 Isobutylamine reactant2->reagents product N-Isobutyl-4-methoxy- benzenesulfonamide reagents->product Nucleophilic Substitution

Caption: General synthesis pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve 4-Methoxybenzenesulfonyl chloride in DCM add_base Add Triethylamine dissolve->add_base add_amine Add Isobutylamine at 0°C add_base->add_amine react Stir at Room Temperature (12-24h) add_amine->react quench Quench with Water react->quench extract Separate Organic Layer quench->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate purify Recrystallize or Column Chromatography evaporate->purify final_product Pure N-Isobutyl-4-methoxy- benzenesulfonamide purify->final_product Characterize

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

N-Isobutyl-4-methoxybenzenesulfonamide: A Technical Guide to its Core Mechanism of Action as a Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N-isobutyl-4-methoxybenzenesulfonamide and its more extensively studied derivative, N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH). The primary mechanism of action for this class of compounds is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Dysregulation of MMP activity is implicated in a variety of pathological conditions, including arthritis, cancer, and cardiovascular diseases.

Core Mechanism of Action: Inhibition of Matrix Metalloproteinases

N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH) functions as a broad-spectrum inhibitor of MMPs. The key to its inhibitory activity lies in the hydroxamic acid functional group (-CONHOH). This group acts as a potent chelating agent for the zinc ion (Zn2+) located within the catalytic domain of the MMP active site. The binding of the hydroxamic acid to the zinc ion is a critical interaction that blocks the enzyme's ability to hydrolyze its natural substrates, such as collagen and gelatin.

The interaction is further stabilized by hydrogen bonds between the inhibitor and amino acid residues in the active site. Specifically, the oxygen of the hydroxamate forms a hydrogen bond with the carboxylate oxygen of a catalytic glutamate residue, while the NH of the hydroxamate establishes another hydrogen bond with the carbonyl oxygen of an alanine residue. This network of interactions results in a stable enzyme-inhibitor complex, effectively inactivating the MMP.

Signaling Pathway Diagram

cluster_MMP MMP Active Site cluster_Inhibition Inhibition by NNGH Active_Site Catalytic Domain (with Zn2+ ion) Substrate Extracellular Matrix (e.g., Collagen) Degradation_Products Degraded Matrix Components Active_Site->Degradation_Products Cleaves Inactive_Complex Inactive MMP-NNGH Complex Active_Site->Inactive_Complex Substrate->Active_Site Binds to NNGH N-isobutyl-N-(4-methoxy- phenylsulfonyl)glycyl hydroxamic acid (NNGH) NNGH->Active_Site Chelates Zn2+ in

Caption: Inhibition of Matrix Metalloproteinase (MMP) by NNGH.

Quantitative Data: Inhibitory Activity of NNGH

The inhibitory potency of NNGH has been quantified against a range of MMPs, with the inhibition constant (Ki) serving as a measure of its efficacy. A lower Ki value indicates a stronger inhibition.

Target MMPInhibition Constant (Ki)
MMP-1 (Collagenase-1)0.17 µM
MMP-3 (Stromelysin-1)0.13 µM
MMP-7 (Matrilysin)13 µM
MMP-8 (Collagenase-2)9 nM
MMP-9 (Gelatinase B)2.6 nM
MMP-10 (Stromelysin-2)0.1 µM
MMP-12 (Macrophage Metalloelastase)4.3 nM
MMP-13 (Collagenase-3)3.1 nM
MMP-20 (Enamelysin)17 nM

Experimental Protocols

The determination of the inhibitory activity of compounds like NNGH is typically performed using a fluorogenic MMP inhibition assay. The following is a representative protocol.

Fluorogenic Matrix Metalloproteinase (MMP) Inhibition Assay

Objective: To determine the inhibitory potential of a test compound against a specific MMP by measuring the reduction in the cleavage of a fluorescent substrate.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-9)

  • MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Fluorogenic MMP substrate (e.g., a FRET-based peptide substrate)

  • Test compound (NNGH) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute the lyophilized MMP enzyme in the assay buffer to a desired stock concentration. Further dilute the enzyme to the final working concentration in the assay buffer just before use.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound (NNGH) in the assay buffer. Also, prepare a vehicle control containing the same concentration of the solvent used to dissolve the compound.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted MMP enzyme. b. Add 5 µL of the diluted test compound or vehicle control to the respective wells. c. Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: a. Prepare the fluorogenic substrate solution in the assay buffer according to the manufacturer's instructions. b. Add 45 µL of the substrate solution to each well to initiate the reaction.

  • Fluorescence Measurement: a. Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate. b. Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis: a. Determine the rate of substrate cleavage (reaction velocity) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time plot. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. d. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Experimental Workflow Diagram

Start Start: Prepare Reagents Add_Enzyme Add diluted MMP enzyme to 96-well plate Start->Add_Enzyme Add_Inhibitor Add serially diluted NNGH or vehicle control Add_Enzyme->Add_Inhibitor Incubate Incubate at 37°C (15-30 min) Add_Inhibitor->Incubate Add_Substrate Add fluorogenic MMP substrate Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically in a plate reader Add_Substrate->Measure_Fluorescence Analyze_Data Analyze data: - Calculate reaction rates - Determine % inhibition - Calculate IC50 and Ki Measure_Fluorescence->Analyze_Data End End: Determine Inhibitory Potency Analyze_Data->End

Caption: Workflow for Fluorogenic MMP Inhibition Assay.

Structure-Activity Relationship (SAR)

The benzenesulfonamide scaffold is a common feature in many MMP inhibitors. The structure-activity relationship for this class of compounds highlights several key features:

  • Zinc-Binding Group (ZBG): The hydroxamic acid moiety is a highly effective ZBG, crucial for potent inhibition. Other ZBGs, such as carboxylates and thiols, can also be employed but often result in lower potency.

  • Sulfonamide Group: The sulfonamide group contributes to the overall binding affinity and can be involved in hydrogen bonding interactions within the active site.

  • Substituents on the Phenyl Ring: The methoxy group on the phenyl ring can influence the electronic properties and solubility of the compound. Modifications at this position can be used to fine-tune the inhibitory profile.

  • Isobutyl Group: The isobutyl group occupies a hydrophobic pocket (the S1' pocket) in the MMP active site. The size and shape of this group are important for achieving selectivity among different MMPs, as the S1' pocket varies in its dimensions across the MMP family.

This in-depth guide provides a foundational understanding of the mechanism of action of this compound and its derivatives as MMP inhibitors. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

An In-depth Technical Guide to N-Isobutyl-4-methoxybenzenesulfonamide and its Role as a Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the early discovery and development of N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, a compound more commonly known in the scientific literature as NNGH. While the initial query specified N-isobutyl-4-methoxybenzenesulfonamide, the preponderance of research points to NNGH, a structurally related and extensively studied broad-spectrum inhibitor of matrix metalloproteinases (MMPs), as the likely compound of interest. This guide will delve into its chemical properties, synthesis, biological activity, and the experimental protocols used to characterize its function.

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in a variety of pathological conditions, including arthritis, cancer, and cardiovascular diseases. Consequently, the development of MMP inhibitors has been a significant focus of drug discovery efforts. NNGH has emerged as a valuable research tool for studying the physiological and pathological roles of various MMPs, particularly stromelysin-1 (MMP-3).

Chemical and Physical Properties

N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid is a synthetic, cell-permeable compound. Its key identifiers and properties are summarized below.

PropertyValue
IUPAC Name N-hydroxy-2-[--INVALID-LINK--amino]acetamide[1]
Synonyms NNGH, MMP-3 Inhibitor II[1]
CAS Number 161314-17-6[1]
Molecular Formula C13H20N2O5S[1]
Molecular Weight 316.38 g/mol [1]
Appearance White solid[2]
Solubility Soluble in DMSO (~25 mg/ml) and Ethanol (~25 mg/ml)[2]
Stability Stable for ≥ 4 years when stored at room temperature[3]

Biological Activity: A Broad-Spectrum MMP Inhibitor

NNGH exhibits potent inhibitory activity across a wide range of matrix metalloproteinases. The hydroxamic acid moiety in its structure acts as a strong chelating group for the zinc ion within the catalytic site of MMPs, thereby blocking their enzymatic activity. The inhibitory constants (Ki) for NNGH against various MMPs are detailed in the table below.

MMP TargetKi Value
MMP-1 (Collagenase-1)0.17 µM[3]
MMP-3 (Stromelysin-1)0.13 µM[3]
MMP-7 (Matrilysin)13 µM[3]
MMP-8 (Collagenase-2)9 nM[3]
MMP-9 (Gelatinase B)2.6 nM[3]
MMP-10 (Stromelysin-2)0.1 µM[3]
MMP-12 (Macrophage elastase)4.3 nM[3]
MMP-13 (Collagenase-3)3.1 nM[3]
MMP-20 (Enamelysin)17 nM[3]

Mechanism of Action

The primary mechanism of action for NNGH involves the direct inhibition of MMP catalytic activity. The hydroxamic acid group forms a bidentate coordination complex with the catalytic zinc ion (Zn2+) in the active site of the MMP. This interaction prevents the binding and subsequent cleavage of natural protein substrates.

cluster_MMP MMP Active Site MMP MMP Enzyme Zinc Catalytic Zn2+ MMP->Zinc coordinates Cleaved_Substrate Cleaved Substrate Fragments MMP->Cleaved_Substrate cleaves NNGH NNGH (Hydroxamic Acid Moiety) NNGH->Zinc chelates Substrate ECM Protein Substrate Substrate->MMP binds to active site

Caption: Mechanism of MMP inhibition by NNGH.

Experimental Protocols

Generalized Synthesis of N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH)

cluster_synthesis Proposed Synthesis of NNGH A 4-Methoxybenzenesulfonyl chloride C This compound A->C + B (Nucleophilic Substitution) B Isobutylamine E Ethyl 2-(N-isobutyl-4-methoxybenzenesulfonamido)acetate C->E + D (N-Alkylation) D Ethyl chloroacetate G NNGH E->G + F (Hydroxylaminolysis) F Hydroxylamine

Caption: Proposed synthetic workflow for NNGH.

Step 1: Synthesis of this compound

  • Dissolve 4-methoxybenzenesulfonyl chloride in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Add isobutylamine dropwise to the cooled solution with stirring. A base, such as triethylamine or pyridine, may be added to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Perform an aqueous workup to remove salts and purify the product by recrystallization or column chromatography.

Step 2: Synthesis of Ethyl 2-(N-isobutyl-4-methoxybenzenesulfonamido)acetate

  • Dissolve the this compound from Step 1 in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a base, such as potassium carbonate or sodium hydride, to deprotonate the sulfonamide nitrogen.

  • Add ethyl chloroacetate to the reaction mixture.

  • Heat the reaction mixture and stir for several hours, monitoring for completion by TLC.

  • After cooling, perform an aqueous workup and extract the product with a suitable organic solvent. Purify by column chromatography.

Step 3: Synthesis of N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH)

  • Prepare a solution of hydroxylamine from hydroxylamine hydrochloride and a base like sodium methoxide in methanol.

  • Dissolve the ester product from Step 2 in methanol.

  • Add the ester solution to the freshly prepared hydroxylamine solution.

  • Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final NNGH.

MMP-9 Inhibition Assay using NNGH as a Control

The following protocol is adapted from a commercially available MMP-9 inhibitor screening kit where NNGH is used as a positive control.

cluster_assay MMP-9 Inhibition Assay Workflow A Prepare Reagents: MMP-9 Enzyme, Assay Buffer, FRET Substrate, NNGH (Control) B Prepare Controls and Samples in a 96-well plate: - Enzyme Control (EC) - Background Control (BC) - Inhibitor Control (IC) with NNGH - Test Compound Samples (S) A->B C Add Reaction Mix (Assay Buffer + FRET Substrate) to all wells B->C D Incubate at 37°C C->D E Measure Fluorescence (Ex/Em = 325/393 nm) in kinetic mode for 30-60 min D->E F Calculate % Inhibition E->F

Caption: Experimental workflow for an MMP-9 inhibition assay.

Materials:

  • Recombinant MMP-9 enzyme

  • MMP-9 Assay Buffer

  • FRET-based MMP-9 substrate (e.g., releases a fluorescent group upon cleavage)

  • NNGH (as a positive control inhibitor)

  • Test compounds

  • 96-well plate (white, flat-bottom for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized MMP-9 enzyme in a pre-chilled buffer as recommended by the supplier. Keep on ice.

    • Prepare a stock solution of NNGH (e.g., 2 mM in DMSO).

    • Dissolve test compounds in a suitable solvent (e.g., DMSO) to make stock solutions.

    • Warm the MMP-9 Assay Buffer and FRET substrate to room temperature.

  • Assay Plate Setup:

    • Enzyme Control (EC): Mix diluted MMP-9 with Assay Buffer.

    • Background Control (BC): Add only Assay Buffer.

    • Inhibitor Control (IC): Mix diluted MMP-9, Assay Buffer, and a known concentration of NNGH.

    • Test Inhibitor Samples (S): Mix diluted MMP-9, Assay Buffer, and the test compound at various concentrations.

    • Note: If the solvent for the test compounds might affect enzyme activity, a solvent control should also be included.

  • Reaction Initiation:

    • Prepare a Reaction Mix containing the FRET substrate in MMP-9 Assay Buffer.

    • Add the Reaction Mix to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately place the 96-well plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity at an excitation/emission wavelength pair suitable for the FRET substrate (e.g., Ex/Em = 325/393 nm) in kinetic mode for 30 to 60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (change in fluorescence over time) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for the test compounds and NNGH using the following formula: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] x 100

    • Plot the % inhibition versus the concentration of the test compound to determine the IC50 value.

Conclusion

N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH) is a potent, broad-spectrum inhibitor of matrix metalloproteinases. Its well-characterized inhibitory profile and cell permeability make it an invaluable tool for researchers investigating the roles of MMPs in health and disease. This guide provides a foundational understanding of NNGH, from its fundamental properties to its application in experimental settings. The provided protocols, while generalized for synthesis, offer a clear path for its preparation and use in MMP inhibition assays, facilitating further research into the complex biology of matrix metalloproteinases and the development of novel therapeutics.

References

An In-depth Technical Guide to N-isobutyl-4-methoxybenzenesulfonamide: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, integral to a multitude of therapeutic agents. This technical guide provides a comprehensive overview of N-isobutyl-4-methoxybenzenesulfonamide, a representative member of this class, and explores the synthesis, biological activities, and structure-activity relationships (SAR) of its structural analogs and derivatives. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel sulfonamide-based therapeutics. We will delve into detailed experimental protocols, present quantitative biological data from relevant studies, and visualize key experimental workflows and potential signaling pathways.

Core Compound and Structural Analogs

The fundamental structure of this compound features a 4-methoxy-substituted benzene ring linked to a sulfonamide moiety, which is further N-alkylated with an isobutyl group. The versatility of this scaffold allows for systematic structural modifications to explore and optimize biological activity. Key points of diversification include:

  • Substitution on the Sulfonamide Nitrogen (N): The isobutyl group can be replaced by a wide range of alkyl, aryl, and heterocyclic functionalities to modulate lipophilicity, steric bulk, and hydrogen bonding capacity.

  • Substitution on the Aromatic Ring: The methoxy group at the para-position can be replaced with other electron-donating or electron-withdrawing groups, or its position can be altered to investigate electronic and steric effects on activity.

  • Modification of the Aromatic Core: The phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions with biological targets.

Synthesis of this compound and its Analogs

The most common and direct method for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.

General Synthetic Workflow

The synthesis of this compound is typically achieved by the reaction of 4-methoxybenzenesulfonyl chloride with isobutylamine.

synthesis_workflow reagent1 4-Methoxybenzenesulfonyl Chloride reaction Reaction reagent1->reaction reagent2 Isobutylamine reagent2->reaction base Base (e.g., Pyridine, Triethylamine) base->reaction solvent Solvent (e.g., DCM, THF) solvent->reaction product This compound reaction->product workup Aqueous Workup product->workup purification Purification (e.g., Chromatography) workup->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of N-Aryl-4-methoxybenzenesulfonamides

The following protocol is adapted for the synthesis of N-aryl analogs and can be modified for N-alkyl derivatives like this compound.

Materials:

  • 4-Methoxybenzenesulfonyl chloride

  • Substituted aniline or alkylamine (e.g., isobutylamine)

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 equivalent) in DCM.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.1 equivalents) in DCM to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Structure-Activity Relationships

While specific biological data for this compound is not extensively documented in publicly available literature, the biological activities of structurally related benzenesulfonamide derivatives provide valuable insights into its potential therapeutic applications.

Anticancer Activity

A study on a series of 2-(4-substituted-benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide derivatives revealed their potential as anticancer agents against the MCF-7 human breast cancer cell line.

Table 1: In Vitro Anticancer Activity of Benzenesulfonamide Derivatives against MCF-7 Cells

Compound IDSubstitution on Benzylidene RingIC₅₀ (µg/mL)
1a H38.1
1b 4-CH₃38.0
1c 4-OCH₃37.8
1d 4-Cl41.0
1e 4-N(CH₃)₂28.2
Doxorubicin (Positive Control)12.8

Structure-Activity Relationship (SAR) Summary:

  • The introduction of an electron-donating dimethylamino group at the para-position of the benzylidene ring (compound 1e ) led to the most potent activity in this series.

  • Other substitutions showed moderate activity, suggesting that the electronic properties of the substituent at this position can influence cytotoxicity.

Experimental Workflow for Anticancer Activity Screening (MTT Assay):

mtt_assay_workflow cell_seeding Seed MCF-7 cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with varying concentrations of test compounds incubation1->compound_treatment incubation2 Incubate for 48h compound_treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 formazan_solubilization Add DMSO to dissolve formazan crystals incubation3->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_calculation Calculate IC₅₀ values absorbance_reading->ic50_calculation mmp_inhibition_pathway sulfonamide Sulfonamide Inhibitor mmp MMP Active Site (with Zn²⁺) sulfonamide->mmp Binds to Zn²⁺ and active site residues degradation ECM Degradation sulfonamide->degradation Inhibits ecm Extracellular Matrix (e.g., Collagen) mmp->ecm Cleaves ecm->degradation disease Disease Progression (e.g., Metastasis, Inflammation) degradation->disease

Navigating the Labyrinth of Target Identification: A Technical Guide for N-isobutyl-4-methoxybenzenesulfonamide and Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. Understanding the specific proteins or cellular pathways with which a bioactive compound interacts is fundamental to elucidating its mechanism of action, predicting potential on- and off-target effects, and optimizing its therapeutic potential. This technical guide provides an in-depth overview of the core principles and methodologies for the target identification of novel small molecules, with a conceptual focus on a scaffold exemplified by N-isobutyl-4-methoxybenzenesulfonamide.

While specific target identification studies for this compound are not extensively available in the public domain, this guide will leverage established methodologies and data from structurally related compounds to present a comprehensive framework for approaching this scientific challenge. A closely related compound, N-isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid, has been identified as an inhibitor of Matrix Metalloproteinases (MMPs), including Stromelysin-1, Stromelysin-2, Macrophage metalloelastase, and Matrix metalloproteinase-20.[1] This example underscores the importance of the sulfonamide scaffold in interacting with specific biological targets and serves as a valuable case study.

This document will detail common and advanced experimental protocols, provide structured data presentation formats, and visualize complex workflows and pathways to equip researchers with the necessary knowledge to embark on target identification studies.

General Workflow for Small Molecule Target Identification

The process of identifying the molecular target of a bioactive compound is a multi-faceted endeavor that typically begins with the observation of a phenotypic effect and culminates in the validation of a specific biomolecular interaction. The following diagram illustrates a generalized workflow.

G A Bioactive Compound with Phenotypic Effect B Target Hypothesis Generation A->B C Initial Target Identification (e.g., Affinity-based, Expression-based) B->C D Target Validation in vitro C->D E Target Engagement in situ D->E F Pathway Analysis & MoA Elucidation E->F G Validated Target F->G

A generalized workflow for small molecule target identification.

Key Experimental Protocols in Target Identification

A variety of experimental techniques can be employed to identify the molecular targets of a small molecule. These methods can be broadly categorized into direct and indirect approaches.

Direct Methods: Identifying Physical Interactions

Direct methods aim to physically isolate and identify the binding partners of a compound.

1. Affinity Chromatography: This classical technique involves immobilizing the small molecule of interest onto a solid support to create an affinity matrix. A cellular lysate is then passed over this matrix, and proteins that bind to the compound are retained. After washing away non-specific binders, the target proteins are eluted and identified, typically by mass spectrometry.

Experimental Protocol: A Generic Affinity Chromatography Workflow

  • Ligand Immobilization:

    • Synthesize an analog of the bioactive compound containing a reactive functional group (e.g., a carboxylic acid, amine, or alkyne) for covalent attachment to the chromatography resin.

    • Couple the synthesized analog to an activated resin (e.g., NHS-activated sepharose, epoxy-activated sepharose).

    • Thoroughly wash the resin to remove any unreacted compound.

  • Protein Extraction:

    • Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified lysate with the affinity resin to allow for binding of the target protein(s).

    • Wash the resin extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

    • Identify the eluted proteins using one-dimensional or two-dimensional gel electrophoresis followed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

2. Proteomics-based Approaches: Modern proteomics offers powerful tools for target identification. Techniques like drug affinity responsive target stability (DARTS) and stability of proteins from rates of oxidation (SPROX) rely on the principle that ligand binding can alter the physical properties of a protein, such as its susceptibility to proteolysis or oxidation.

Indirect Methods: Inferring Targets from Cellular Responses

Indirect methods identify targets by observing the cellular consequences of compound treatment.

1. Expression Cloning: This method involves introducing a library of cDNAs into cells that are resistant to the compound's effects. Cells that acquire sensitivity to the compound are selected, and the introduced cDNA, which presumably codes for the target protein, is identified.

2. Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for assessing target engagement in a cellular context.[2][3][4] It is based on the principle that the binding of a small molecule can stabilize its target protein against thermal denaturation.[2][3][4] This method can be used to validate putative targets and to determine the extent to which a compound engages its target in living cells.[2]

Experimental Protocol: Western Blot-based Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the bioactive compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) to induce protein denaturation. A no-heat control is included.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

    • The presence of a stronger band in the compound-treated samples at higher temperatures, compared to the vehicle control, indicates thermal stabilization and therefore target engagement.

The throughput of CETSA can be increased by adapting the readout to a microplate format using techniques like AlphaScreen or enzyme-linked immunosorbent assays (ELISA).[5] Mass spectrometry-based CETSA, also known as thermal proteome profiling (TPP), allows for the unbiased, proteome-wide identification of thermally stabilized proteins.[6]

Table 1: Comparison of Cellular Thermal Shift Assay (CETSA) Methodologies

CETSA Method Principle Throughput Advantages Disadvantages
Western Blot-based CETSA Detection of a specific protein in the soluble fraction after heat treatment using antibodies.[2]LowSimple, requires standard laboratory equipment.[3]Requires a specific antibody, low throughput.[3]
High-Throughput CETSA (HT-CETSA) Immunoassay-based detection (e.g., AlphaLISA, ELISA) in a microplate format.[4][5]HighSuitable for screening large compound libraries.[4][5]Requires specific antibodies and specialized plate readers.
Thermal Proteome Profiling (TPP) / MS-CETSA Mass spectrometry-based quantification of the entire soluble proteome after heat treatment.[6]Low to MediumUnbiased, proteome-wide target identification, no antibody required.[6]Requires sophisticated mass spectrometry instrumentation and data analysis.[6]

Visualizing the Cellular Thermal Shift Assay (CETSA)

The following diagram illustrates the core principle of the Cellular Thermal Shift Assay.

G cluster_0 Vehicle Control cluster_1 Compound Treatment A1 Target Protein B1 Heat Application A1->B1 No Ligand C1 Denatured & Aggregated Protein B1->C1 D1 Low Soluble Protein Signal C1->D1 A2 Target Protein + Ligand B2 Heat Application A2->B2 Ligand Binding C2 Stabilized Protein B2->C2 D2 High Soluble Protein Signal C2->D2

The principle of the Cellular Thermal Shift Assay (CETSA).

Data Presentation for Target Identification Studies

Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results from target identification studies.

Table 2: Example Data Summary for a Putative Target

Assay Type Parameter Value Units
Biochemical Assay IC501.2µM
Kd0.8µM
Cellular Thermal Shift Assay (CETSA) Tagg Shift+3.5°C
Cell-based Functional Assay EC502.5µM

Conclusion

The identification of the molecular targets of a novel bioactive compound like this compound is a challenging yet crucial step in modern drug discovery. While specific data for this compound remains to be fully elucidated, the principles and methodologies outlined in this guide provide a robust framework for approaching this task. A combination of direct and indirect methods, particularly the versatile Cellular Thermal Shift Assay, can provide compelling evidence for target engagement and pave the way for a deeper understanding of the compound's mechanism of action. As new technologies continue to emerge, the path from a phenotypic observation to a validated molecular target will become increasingly streamlined, accelerating the development of novel therapeutics.

References

spectroscopic analysis of N-isobutyl-4-methoxybenzenesulfonamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-isobutyl-4-methoxybenzenesulfonamide, a key organic compound with potential applications in medicinal chemistry and materials science. This document outlines the expected spectroscopic data based on analogous compounds and details the experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Reference Compound: N-isobutyl-4-methylbenzenesulfonamide)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.75d, J = 8.2 Hz2HAromatic (ortho to SO₂)
7.30d, J = 8.0 Hz2HAromatic (meta to SO₂)
4.69br1HNH
2.72-2.76m2HCH₂
2.43s3HAr-CH₃
1.70m1HCH
0.87d, J = 6.7 Hz6H2 x CH₃

¹³C NMR (Carbon NMR) Data (Reference Compound: N-isobutyl-4-methylbenzenesulfonamide) [1]

Chemical Shift (δ) ppmAssignment
143.5Aromatic (C-SO₂)
135.7Aromatic (C-CH₃)
129.8Aromatic (ortho to SO₂)
127.9Aromatic (meta to SO₂)
54.2CH₂
34.3CH
21.5Ar-CH₃
19.92 x CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-HStretching
3100-3000C-H (Aromatic)Stretching
2960-2850C-H (Aliphatic)Stretching
1600-1450C=C (Aromatic)Stretching
1350-1300 & 1170-1150S=O (Sulfonamide)Asymmetric & Symmetric Stretching
1260-1240C-O (Aryl ether)Asymmetric Stretching
1040-1010C-O (Aryl ether)Symmetric Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (C₁₁H₁₇NO₃S), the expected molecular weight is approximately 243.32 g/mol .

m/zInterpretation
243[M]⁺ (Molecular Ion)
187[M - C₄H₈]⁺
155[CH₃OC₆H₄SO₂]⁺
107[CH₃OC₆H₄]⁺
91[C₇H₇]⁺ (Tropylium ion)
57[C₄H₉]⁺ (Isobutyl cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.[2]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2]

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[3]

Infrared (IR) Spectroscopy

Thin Solid Film Method:

  • Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., methylene chloride or acetone).[4]

  • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the background spectrum (of the clean salt plate and air).

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Attenuated Total Reflectance (ATR) Method:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum. This method requires minimal sample preparation.[5][6]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]

  • The sample is vaporized in the ion source under high vacuum.

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]

  • The detector records the abundance of each ion, generating a mass spectrum.[8]

Electrospray Ionization (ESI) Mass Spectrometry:

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Infuse the solution into the ESI source of the mass spectrometer.

  • A high voltage is applied to the solution as it exits a capillary, creating a fine spray of charged droplets.

  • The solvent evaporates from the droplets, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺).[9]

  • The ions are then analyzed by the mass spectrometer.[9]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or ATR Sample Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Data_NMR ¹H & ¹³C NMR Spectra Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

References

N-isobutyl-4-methoxybenzenesulfonamide CAS number and chemical identifiers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of N-isobutyl-4-methoxybenzenesulfonamide, focusing on its chemical identity, synthesis, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identifiers and Properties

There is some ambiguity in public databases regarding the definitive Chemical Abstracts Service (CAS) number for this compound. While some chemical suppliers reference a CAS number, it is not consistently found in major chemical databases. For clarity, this section presents the available data for the target compound, alongside data for a structurally related but more complex molecule that is often confounded in search results.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound-
CAS Number Unconfirmed (Referenced as CB02070814 by some suppliers)ChemicalBook
Molecular Formula C₁₁H₁₇NO₃S-
Molecular Weight 243.32 g/mol -
Canonical SMILES CC(C)CNS(=O)(=O)c1ccc(OC)cc1-

It is crucial to distinguish the target compound from a similarly named but structurally distinct molecule, N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, which has the following confirmed identifiers:

Table 2: Chemical Identifiers for N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid

IdentifierValueSource
IUPAC Name N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetamidePubChem[1]
CAS Number 161314-17-6PubChem[1]
Molecular Formula C₁₃H₂₀N₂O₅SPubChem[1]
Molecular Weight 316.38 g/mol PubChem[1]
Canonical SMILES CC(C)CN(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)OCPubChem[1]

Synthesis of this compound

General Experimental Protocol

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

  • 4-Methoxybenzenesulfonyl chloride

  • Isobutylamine

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether)

  • Base (e.g., triethylamine or pyridine)

  • Aqueous solution of a weak acid (e.g., 1M HCl) for workup

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzenesulfonyl chloride (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Amine and Base: To the stirred solution, add isobutylamine (1.1-1.2 equivalents) and the base (1.1-1.2 equivalents) at room temperature or cooled in an ice bath to control any exotherm.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material (4-methoxybenzenesulfonyl chloride) is consumed.

  • Workup:

    • The reaction mixture is quenched with water.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed successively with a weak acid solution (to remove excess amine and base), water, and brine.

    • The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 4-Methoxybenzenesulfonyl_Chloride 4-Methoxybenzenesulfonyl Chloride Reaction Nucleophilic Substitution 4-Methoxybenzenesulfonyl_Chloride->Reaction Isobutylamine Isobutylamine Isobutylamine->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Quenching Quench with Water Reaction->Quenching Extraction Organic Extraction Quenching->Extraction Washing Wash with Acid, Water, Brine Extraction->Washing Drying Dry over Anhydrous Salt Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product N-isobutyl-4-methoxy- benzenesulfonamide Purification->Product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of this compound.

The broader class of benzenesulfonamides is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, some sulfonamide derivatives have been investigated for their effects on the cardiovascular system, potentially acting as inhibitors of calcium channels. Others have shown promise as anticancer agents by targeting specific enzymes or pathways involved in cell proliferation.

However, without specific studies on this compound, any discussion of its biological role would be speculative. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This compound is a distinct chemical entity for which a definitive, publicly available dataset of chemical identifiers and biological activity is currently limited. While its synthesis can be reliably predicted based on established chemical principles for sulfonamide formation, detailed experimental protocols and characterization data are not widely reported. The potential for biological activity exists within the broader class of benzenesulfonamides, but specific studies on this particular molecule are needed to determine its pharmacological profile. Researchers interested in this compound are encouraged to perform thorough characterization and biological screening to uncover its potential applications.

References

Methodological & Application

Application Notes and Protocols for N-isobutyl-4-methoxybenzenesulfonamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isobutyl-4-methoxybenzenesulfonamide, also known as E7010 or ABT-751, is a sulfonamide antitumor agent that has shown potent activity against a variety of cancer cell lines. Its primary mechanism of action is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, this compound disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis.[1] These characteristics make it a compound of significant interest in cancer research and drug development.

This document provides detailed protocols for key cell-based assays to evaluate the efficacy of this compound, including cytotoxicity, cell cycle analysis, and apoptosis assays.

Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its anticancer effects by interfering with the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. The compound binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

This compound This compound β-tubulin (Colchicine site) β-tubulin (Colchicine site) This compound->β-tubulin (Colchicine site) Binds to Tubulin polymerization Tubulin polymerization β-tubulin (Colchicine site)->Tubulin polymerization Inhibits Microtubule formation Microtubule formation Tubulin polymerization->Microtubule formation Prevents Mitotic spindle disruption Mitotic spindle disruption Microtubule formation->Mitotic spindle disruption Leads to G2/M phase arrest G2/M phase arrest Mitotic spindle disruption->G2/M phase arrest Induces Apoptosis Apoptosis G2/M phase arrest->Apoptosis Triggers

Caption: Signaling pathway of this compound.

Data Summary

The following tables summarize the quantitative data on the effects of this compound on cancer cells.

Table 1: In vitro Growth-Inhibitory Activities of this compound (E7010)

Cell LineCancer TypeIC50 (µg/mL)
Human Tumor Cell Lines Panel (26 lines) Various0.06 - 0.8

Source: Cancer Research, 1997.[1]

Experimental Protocols

Cell Viability Assay (SRB - Sulforhodamine B Assay)

This protocol determines the cytotoxic effects of this compound by measuring cell density based on the staining of total cellular protein.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (E7010)

  • 96-well plates

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

cluster_prep Preparation cluster_stain Staining cluster_measure Measurement Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Fix Cells Fix Cells Incubate->Fix Cells Wash and Dry Wash and Dry Fix Cells->Wash and Dry Stain with SRB Stain with SRB Wash and Dry->Stain with SRB Destain and Dry Destain and Dry Stain with SRB->Destain and Dry Solubilize Dye Solubilize Dye Destain and Dry->Solubilize Dye Read Absorbance Read Absorbance Solubilize Dye->Read Absorbance Analyze Data Analyze Data Read Absorbance->Analyze Data

Caption: Experimental workflow for the SRB cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (E7010)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Seed & Treat Cells Seed & Treat Cells Harvest Cells Harvest Cells Seed & Treat Cells->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Fix in Ethanol Fix in Ethanol Wash with PBS->Fix in Ethanol Stain with PI/RNase A Stain with PI/RNase A Fix in Ethanol->Stain with PI/RNase A Analyze by Flow Cytometry Analyze by Flow Cytometry Stain with PI/RNase A->Analyze by Flow Cytometry Quantify Cell Cycle Phases Quantify Cell Cycle Phases Analyze by Flow Cytometry->Quantify Cell Cycle Phases

Caption: Workflow for cell cycle analysis using flow cytometry.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (E7010)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Use a 488 nm excitation laser and measure FITC emission at ~530 nm and PI emission at ~617 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Seed & Treat Cells Seed & Treat Cells Harvest & Wash Cells Harvest & Wash Cells Seed & Treat Cells->Harvest & Wash Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest & Wash Cells->Resuspend in Binding Buffer Stain with Annexin V & PI Stain with Annexin V & PI Resuspend in Binding Buffer->Stain with Annexin V & PI Incubate in Dark Incubate in Dark Stain with Annexin V & PI->Incubate in Dark Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate in Dark->Analyze by Flow Cytometry Quantify Apoptotic & Necrotic Cells Quantify Apoptotic & Necrotic Cells Analyze by Flow Cytometry->Quantify Apoptotic & Necrotic Cells

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

References

Application Notes and Protocols: N-isobutyl-4-methoxybenzenesulfonamide in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no direct published data on the use of N-isobutyl-4-methoxybenzenesulfonamide in animal models of disease. However, based on the structural similarity to known matrix metalloproteinase (MMP) inhibitors, it is hypothesized that this compound may also function as an MMP inhibitor. The following application notes and protocols are based on studies using the well-characterized MMP inhibitors, Batimastat and Marimastat, and are provided as a guide for designing and conducting preclinical studies with this compound. It is essential to determine the specific activity and optimal dosage of this compound in vitro before proceeding with in vivo experiments.

Introduction to Matrix Metalloproteinases (MMPs) and Their Inhibition

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components.[1] Under physiological conditions, MMPs are involved in processes such as tissue remodeling, wound healing, and angiogenesis.[1][2] However, dysregulation of MMP activity is implicated in the pathogenesis of various diseases, including cancer, neuroinflammatory disorders, and arthritis, where excessive MMP activity contributes to tissue destruction and disease progression.[2][3][4]

In cancer, MMPs facilitate tumor growth, invasion, and metastasis by breaking down the basement membrane and extracellular matrix, allowing cancer cells to migrate and invade surrounding tissues.[2] In neuroinflammatory conditions, MMPs contribute to the breakdown of the blood-brain barrier, leukocyte infiltration, and neuronal damage.[5] In arthritis, MMPs are responsible for the degradation of cartilage and bone, leading to joint destruction.[4]

Inhibition of MMPs has emerged as a promising therapeutic strategy for these diseases. Small molecule MMP inhibitors, such as Batimastat and Marimastat, have been developed and evaluated in numerous preclinical animal models, demonstrating their potential to halt or slow disease progression.[2]

Quantitative Data from Preclinical Studies with MMP Inhibitors

The following tables summarize quantitative data from studies using Batimastat and Marimastat in animal models of cancer and neuroinflammation. These data can serve as a reference for expected effect sizes when testing novel MMP inhibitors.

Table 1: Efficacy of Batimastat in a Human Ovarian Carcinoma Xenograft Mouse Model

Treatment GroupMean Survival Time (days)% Increase in LifespanReference
Control35-[6]
Cisplatin (4 mg/kg)5043%[6]
Batimastat (60 mg/kg)5557%[6]
Cisplatin + Batimastat>200>471%[6]

Table 2: Effect of Marimastat on Peritoneal Dissemination of Gastric Carcinoma in Nude Mice

Treatment GroupMean Number of Peritoneal Nodules% Inhibition of Nodule FormationReference
Control45.3-[7]
Marimastat (18 mg/kg/day)18.259.8%[7]
Mitomycin C (2 mg/kg)12.572.4%[7]
Marimastat + Mitomycin C5.188.7%[7]

Table 3: Effect of MMP Inhibitors on Neuroinflammatory Markers in a Mouse Model of Focal Cerebral Ischemia

Treatment GroupTNF-α Positive Cells/Section (Mean ± SD)% Reduction in TNF-αReference
Vehicle55.0 ± 1.0-[5]
Doxycycline35.0 ± 3.036.4%[5]
Minocycline26.5 ± 2.051.8%[5]
Batimastat18.5 ± 2.566.4%[5]

Experimental Protocols

The following are detailed protocols for inducing and evaluating the efficacy of MMP inhibitors in animal models of cancer, neuroinflammation, and arthritis. These protocols should be adapted and optimized for this compound.

Protocol 1: Human Tumor Xenograft Model in Nude Mice (Cancer)
  • Cell Culture: Culture human cancer cells (e.g., MDA-MB-435 breast cancer, HOC22 ovarian carcinoma) in appropriate media and conditions.

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Inoculation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells in 0.1 mL of sterile PBS into the right flank or mammary fat pad of each mouse.[8]

  • Tumor Growth Monitoring: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width^2 x length) / 2.[9]

  • Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.

  • Drug Administration:

    • This compound: The formulation and dose will need to be determined based on in vitro potency and solubility. A starting point for dosing can be extrapolated from effective doses of other sulfonamide-based inhibitors, but must be empirically determined. Administer via oral gavage or intraperitoneal (IP) injection daily.

    • Batimastat (for comparison): Administer 30-60 mg/kg daily via IP injection as a suspension in sterile PBS containing 0.01% Tween 80.[3][6][8]

    • Control: Administer the vehicle used for the test compound.

  • Endpoint Analysis:

    • Continue treatment for a predetermined period (e.g., 28-42 days) or until tumors in the control group reach a humane endpoint.

    • Monitor animal weight and health status throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure final tumor weight and volume.

    • For metastasis studies, harvest relevant organs (e.g., lungs, liver) and count metastatic nodules.

    • Perform histological analysis of tumors and organs.

    • Analyze tumor homogenates for MMP activity (zymography) and protein levels of relevant biomarkers.

Protocol 2: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice
  • Animal Model: Use adult male C57BL/6 mice.

  • Induction of Neuroinflammation: Administer a single IP injection of LPS (0.25 - 5 mg/kg) dissolved in sterile saline.

  • Drug Administration:

    • This compound: Administer at a predetermined dose via IP injection or oral gavage 1 hour before or immediately after LPS injection.

    • Batimastat (for comparison): Administer 30 mg/kg via IP injection 1 hour before LPS.

    • Control: Administer vehicle.

  • Endpoint Analysis (24-48 hours post-LPS):

    • Collect blood samples for cytokine analysis (e.g., TNF-α, IL-1β, IL-6) using ELISA.

    • Euthanize mice and perfuse with saline followed by 4% paraformaldehyde.

    • Harvest brains and process for immunohistochemistry to detect markers of neuroinflammation such as Iba1 (microglia), GFAP (astrocytes), and inflammatory cytokines.[5]

    • Alternatively, homogenize brain tissue to measure cytokine levels by ELISA or gene expression by qRT-PCR.

Protocol 3: Collagen-Induced Arthritis (CIA) Model in Mice
  • Animal Model: Use male DBA/1 mice, 8-10 weeks old.[4]

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL). Inject 100 µL of the emulsion intradermally at the base of the tail.[5]

    • Booster Immunization (Day 21): Emulsify bovine type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.[5]

  • Arthritis Scoring:

    • Begin clinical assessment of arthritis on day 21 and continue 3 times per week until the end of the study.

    • Score each paw on a scale of 0-4: 0 = normal; 1 = mild swelling and/or erythema of one digit; 2 = moderate swelling of more than one digit or mild swelling of the entire paw; 3 = severe swelling of the entire paw; 4 = maximal swelling and ankylosis. The maximum score per mouse is 16.[4]

  • Drug Administration:

    • Prophylactic: Start treatment on day 20 (before the onset of symptoms).

    • Therapeutic: Start treatment when the clinical score reaches a predetermined level (e.g., ≥ 4).

    • This compound: Administer daily via oral gavage or IP injection at a predetermined dose.

    • Control: Administer vehicle.

  • Endpoint Analysis (e.g., Day 42):

    • Monitor paw swelling using calipers.

    • At the end of the study, euthanize mice and collect hind paws for histological analysis (H&E staining for inflammation, Safranin O for cartilage damage) and micro-CT for bone erosion.

    • Collect blood serum to measure levels of anti-collagen antibodies and inflammatory cytokines.

Visualizations

Signaling Pathway

MMP_Signaling_Pathway Simplified MMP Signaling Pathway in Inflammation and Cancer cluster_extracellular Extracellular cluster_intracellular Intracellular Growth_Factors Growth Factors (e.g., EGF, FGF) Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Receptors Cell Surface Receptors Proinflammatory_Cytokines->Receptors ECM Extracellular Matrix (Collagen, etc.) Cell_Migration_Invasion Cell Migration, Invasion, Angiogenesis ECM->Cell_Migration_Invasion Promotes Pro_MMPs Pro-MMPs Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation Active_MMPs->ECM Degradation TIMPs TIMPs TIMPs->Active_MMPs Inhibition Signaling_Cascades Signaling Cascades (MAPK, NF-κB, PI3K/Akt) Receptors->Signaling_Cascades Transcription_Factors Transcription Factors (AP-1, NF-κB) Signaling_Cascades->Transcription_Factors MMP_Gene_Expression MMP Gene Expression Transcription_Factors->MMP_Gene_Expression MMP_Gene_Expression->Pro_MMPs

Caption: Simplified signaling pathway for MMP activation and function.

Experimental Workflow

Experimental_Workflow General Workflow for Testing MMP Inhibitors in Animal Models Animal_Randomization Animal Randomization Treatment_Groups Treatment Groups: - Vehicle Control - Test Compound (e.g., this compound) - Positive Control (e.g., Batimastat) Animal_Randomization->Treatment_Groups Drug_Administration Daily Drug Administration (PO or IP) Treatment_Groups->Drug_Administration In_Life_Monitoring In-Life Monitoring (Tumor Volume, Arthritis Score, Body Weight) Drug_Administration->In_Life_Monitoring Endpoint_Collection Endpoint Sample Collection (Blood, Tissues) In_Life_Monitoring->Endpoint_Collection Data_Analysis Data Analysis (Histology, Biomarkers, Statistics) Endpoint_Collection->Data_Analysis Results_Interpretation Results and Interpretation Data_Analysis->Results_Interpretation

Caption: General experimental workflow for in vivo efficacy testing.

References

Application Notes and Protocols: N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl Hydroxamic Acid as a Chemical Probe for Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, also known as NNGH or MMP-3 Inhibitor II, is a potent, cell-permeable, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[3] Their activities are crucial in physiological processes such as tissue remodeling, wound healing, and embryonic development. However, dysregulated MMP activity is implicated in various pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases. NNGH serves as a valuable chemical probe for investigating the biological roles of MMPs and for the validation of these enzymes as therapeutic targets.

Target Profile and Quantitative Data

NNGH exhibits inhibitory activity against a wide range of MMPs with varying potencies. The hydroxamic acid moiety in its structure acts as a strong zinc-binding group, chelating the catalytic zinc ion in the active site of MMPs, thereby blocking their enzymatic activity.[4] The inhibitory constants (Ki) for NNGH against various human MMPs are summarized in the table below.

Protein TargetKi (nM)Protein FamilyNotes
MMP-1 (Collagenase-1)170Collagenases
MMP-3 (Stromelysin-1)130StromelysinsCommonly used to study the role of MMP-3.
MMP-7 (Matrilysin)13000Matrilysins
MMP-8 (Collagenase-2)9Collagenases
MMP-9 (Gelatinase B)2.6Gelatinases
MMP-10 (Stromelysin-2)100Stromelysins
MMP-12 (Macrophage Metalloelastase)4.3Other MMPs
MMP-13 (Collagenase-3)3.1Collagenases
MMP-20 (Enamelysin)17Other MMPs

Data compiled from Cayman Chemical product information.

Signaling Pathway

MMP-3 (Stromelysin-1) expression and activity are regulated by complex signaling networks, primarily involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5][6] Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) can activate these pathways, leading to the transcription of the MMP3 gene.[6] Once synthesized and secreted as an inactive proenzyme, pro-MMP-3 can be activated by other proteases, initiating a cascade of ECM degradation and further activation of other pro-MMPs.[5]

MMP3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IL1b IL-1β IL1R IL-1R IL1b->IL1R TNFR TNFR TRAF TRAF2/5 TNFR->TRAF TAK1 TAK1 IL1R->TAK1 TRAF->TAK1 IKK IKK TAK1->IKK MKK MKKs TAK1->MKK IkB IκB IKK->IkB P NFkB_inactive NF-κB IkB->NFkB_inactive NFkB_active NF-κB NFkB_inactive->NFkB_active MAPK MAPKs (ERK, JNK, p38) MKK->MAPK AP1 AP-1 MAPK->AP1 AP1_active AP-1 AP1->AP1_active MMP3_Gene MMP3 Gene NFkB_active->MMP3_Gene AP1_active->MMP3_Gene MMP3_mRNA MMP3 mRNA MMP3_Gene->MMP3_mRNA Pro_MMP3 Pro-MMP-3 MMP3_mRNA->Pro_MMP3 Active_MMP3 Active MMP-3 Pro_MMP3->Active_MMP3 Activation ECM_Degradation ECM Degradation Active_MMP3->ECM_Degradation

Caption: Simplified signaling pathway for MMP-3 induction.

Experimental Protocols

In Vitro MMP-3 Activity Assay (Fluorogenic Substrate)

This protocol describes the measurement of MMP-3 activity and its inhibition by NNGH using a fluorogenic substrate.

Workflow:

In_Vitro_Assay_Workflow Activate_MMP3 Activate Pro-MMP-3 (if necessary) Plate_Setup Set up 96-well plate (Controls, NNGH dilutions, Enzyme) Activate_MMP3->Plate_Setup Pre_incubation Pre-incubate (10-15 min) Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex/Em = 490/525 nm) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate % inhibition, IC50) Measure_Fluorescence->Data_Analysis

References

Protocol for the Solubilization of N-isobutyl-4-methoxybenzenesulfonamide for In Vitro Investigations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-isobutyl-4-methoxybenzenesulfonamide is a sulfonamide compound of interest in various research fields, including drug discovery and chemical biology. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro studies. Due to its predicted lipophilic nature, this compound is expected to have low aqueous solubility, necessitating the use of organic solvents to prepare stock solutions for cell-based assays and other in vitro experiments. This document provides a detailed protocol for the solubilization of this compound, guidance on solvent selection, and best practices for preparing working solutions for in vitro applications.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₃SChemicalBook
Molecular Weight 243.32 g/mol ChemicalBook
Predicted Solubility Low in water; likely soluble in organic solvents such as DMSO, ethanol, and methanol.General knowledge of sulfonamides

Recommended Solvents and Materials

Solvents

The selection of an appropriate solvent is crucial and should be guided by the specific requirements of the in vitro assay, particularly concerning solvent tolerance of the biological system (e.g., cell lines).

  • Primary Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro use.[1]

  • Alternative Solvents: If DMSO is incompatible with the experimental system, the following solvents can be considered:

    • Ethanol (anhydrous)

    • Methanol (anhydrous)

Materials
  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, anhydrous, molecular biology grade

  • Sterile, nuclease-free microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Cell culture medium or aqueous buffer (for preparing working solutions)

Experimental Protocols

Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies. Researchers should adjust the concentration based on their experimental needs.

  • Calculate the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L × 0.001 L × 243.32 g/mol × 1000 mg/g = 2.4332 mg

  • Weighing the Compound:

    • Tare a sterile, dry microcentrifuge tube or amber vial on a calibrated analytical balance.

    • Carefully weigh approximately 2.43 mg of this compound into the tube. Record the exact weight.

  • Dissolution in DMSO:

    • Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 243.32 ( g/mol )] / 10 (mmol/L)

    • Add the calculated volume of cell culture grade DMSO to the tube containing the compound.

    • Cap the tube securely and vortex thoroughly for at least 1-2 minutes until the solid is completely dissolved.[2] A clear solution with no visible particulates should be obtained.

    • If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed.[2]

  • Storage of Stock Solution:

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Amber vials or tubes wrapped in foil are recommended to protect the compound from light.

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or aqueous buffer immediately before use.

  • Determine the Final Concentration:

    • Decide on the final concentration of this compound required for your experiment (e.g., 1 µM, 10 µM, 100 µM).

  • Serial Dilution:

    • Perform a serial dilution of the stock solution in your cell culture medium or buffer to reach the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically ≤ 0.5%, to avoid solvent-induced toxicity to cells.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to the cell culture medium or buffer without the compound. This is essential to distinguish the effects of the compound from those of the solvent.

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for in vitro experiments.

Caption: Workflow for preparing this compound solutions.

Decision Pathway for Solvent Selection

This diagram outlines the decision-making process for selecting an appropriate solvent system.

G start Start: Dissolve Compound check_dmso Try DMSO? start->check_dmso check_solubility Completely Soluble? check_dmso->check_solubility Yes try_alternative Try Alternative Solvent (e.g., Ethanol) check_dmso->try_alternative No check_compatibility Assay Compatible with DMSO? check_solubility->check_compatibility Yes optimize Optimize Solubilization (e.g., heat, sonication) or reconsider experiment check_solubility->optimize No use_dmso Use DMSO Stock Solution check_compatibility->use_dmso Yes check_compatibility->try_alternative No check_alt_solubility Completely Soluble? try_alternative->check_alt_solubility use_alternative Use Alternative Stock Solution check_alt_solubility->use_alternative Yes check_alt_solubility->optimize No

Caption: Decision tree for solvent selection.

Safety Precautions

  • This compound is a chemical compound with unknown toxicological properties. Standard laboratory safety precautions should be followed.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for the compound and solvents for detailed safety information.

Conclusion

This protocol provides a generalized framework for the dissolution of this compound for in vitro research. Due to the absence of specific experimental solubility data for this compound, researchers are encouraged to perform initial small-scale solubility tests to confirm the optimal solvent and concentration for their specific experimental setup. Adherence to these guidelines will help ensure the reliable and reproducible preparation of this compound for in vitro studies.

References

Application Notes and Protocols for the Quantification of N-isobutyl-4-methoxybenzenesulfonamide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-isobutyl-4-methoxybenzenesulfonamide in biological matrices, specifically plasma and urine. The described protocols are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are widely used for their sensitivity and specificity in bioanalysis.

Overview of Analytical Methodologies

The quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for quantifying analytes in the microgram per milliliter (µg/mL) range. It is often used in early-stage drug development and for the analysis of formulations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis due to its high sensitivity and selectivity, allowing for quantification in the nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range. It is the preferred method for pharmacokinetic studies where low concentrations of the analyte are expected.[1][2]

Sample Preparation Protocols

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest.

2.1. Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules from plasma.

Protocol:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2.2. Urine Sample Preparation: Dilute-and-Shoot

For urine samples, a simple dilution is often sufficient, especially for LC-MS/MS analysis, which is less susceptible to matrix effects than HPLC-UV.[2]

Protocol:

  • Thaw frozen urine samples at room temperature.

  • Vortex the urine sample to ensure homogeneity.

  • Centrifuge the urine sample at 5,000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, dilute 100 µL of the supernatant with 900 µL of the initial mobile phase containing the internal standard.

  • Vortex for 30 seconds.

  • Transfer the diluted sample to an autosampler vial for analysis.

Analytical Methods

3.1. HPLC-UV Method (Hypothetical)

This method is suitable for the determination of higher concentrations of this compound.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 230 nm
Run Time 10 minutes

3.2. LC-MS/MS Method

This highly sensitive and selective method is ideal for pharmacokinetic studies.

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B
Run Time 5 minutes

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ of this compound
Product Ion (m/z) To be determined by infusion of a standard solution
Collision Energy To be optimized
Drying Gas Temperature 350°C
Nebulizer Pressure 45 psi

Method Validation

All analytical methods must be validated to ensure reliability and accuracy.[3] Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve with at least five standards should be prepared.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates.[2]

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions.

Data Presentation

The following tables summarize hypothetical quantitative data for the LC-MS/MS method validation.

Table 1: Calibration Curve Linearity

Concentration (ng/mL)Mean Peak Area Ratio
10.012
50.058
200.235
500.591
1001.182
2002.355
5005.890
Correlation Coefficient (r²) > 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (%CV)
Low 32.91 ± 0.1597.05.1
Medium 7578.3 ± 3.1104.44.0
High 400389.6 ± 12.597.43.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow start Biological Sample (Plasma or Urine) protein_precipitation Protein Precipitation (Plasma) start->protein_precipitation Plasma dilution Dilution (Urine) start->dilution Urine centrifugation Centrifugation protein_precipitation->centrifugation final_sample Prepared Sample dilution->final_sample supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation (Plasma) supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution reconstitution->final_sample autosampler Autosampler Injection final_sample->autosampler lc_separation LC Separation autosampler->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing results Quantitative Results data_processing->results validation_pathway cluster_validation_params Validation Parameters method_development Method Development validation Method Validation method_development->validation sample_analysis Routine Sample Analysis validation->sample_analysis linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision selectivity Selectivity validation->selectivity recovery Recovery validation->recovery stability Stability validation->stability

References

Application Notes and Protocols for N-isobutyl-4-methoxybenzenesulfonamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-isobutyl-4-methoxybenzenesulfonamide is a specific chemical entity for which detailed high-throughput screening (HTS) data is not widely published. The following application notes and protocols are presented as a representative guide for a compound of this class, based on the known biological activities of similar sulfonamide-containing molecules and established HTS methodologies. These protocols should be adapted and optimized for specific experimental contexts.

Introduction

This compound is a sulfonamide derivative with potential for biological activity. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting activities including antibacterial, carbonic anhydrase inhibition, and protease inhibition. The N-isobutyl and 4-methoxy substitutions may confer specific physicochemical properties, such as altered solubility and membrane permeability, making it a candidate for investigation in drug discovery campaigns.

High-throughput screening (HTS) provides a rapid and efficient means to assess the biological activity of novel compounds like this compound against a wide range of biological targets. This document outlines hypothetical, yet plausible, applications and detailed protocols for screening this compound in both biochemical and cell-based HTS assays.

Hypothetical Biological Target: Bacterial Dihydropteroate Synthase (DHPS)

For the purpose of these application notes, we will consider the hypothetical inhibitory activity of this compound against bacterial dihydropteroate synthase (DHPS). DHPS is a key enzyme in the folate biosynthesis pathway of many microorganisms and is a validated target for sulfonamide antibiotics.

Data Presentation: Assay Validation and Compound Activity

Effective HTS campaigns rely on robust and reproducible assays. Key validation parameters are summarized below.

Table 1: Biochemical Assay Validation Parameters (Hypothetical Data)

ParameterValueDescription
Z'-factor 0.78A measure of assay quality, with > 0.5 indicating an excellent assay.
Signal-to-Background (S/B) Ratio 8.5The ratio of the signal from the uninhibited enzyme to the background signal.
Coefficient of Variation (%CV) < 5%A measure of the variability of the assay signal.
DMSO Tolerance ≤ 1%The maximum concentration of DMSO that does not significantly affect assay performance.

Table 2: this compound Activity Profile (Hypothetical Data)

Assay TypeTargetEndpointIC50 (µM)
Biochemical Recombinant E. coli DHPSEnzyme Inhibition12.5
Cell-Based E. coli Growth InhibitionBacterial Viability25.0

Experimental Protocols

Biochemical HTS Assay: Inhibition of Dihydropteroate Synthase (DHPS)

This protocol describes a fluorescence-based assay to screen for inhibitors of recombinant DHPS. The assay measures the consumption of a fluorescent substrate.

Materials:

  • Recombinant bacterial DHPS enzyme

  • PABA (p-aminobenzoic acid) substrate

  • Fluorescent pterin substrate analog

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.5, 10 mM MgCl2, 5 mM DTT)

  • This compound (compound library)

  • Positive control (e.g., sulfamethoxazole)

  • Negative control (DMSO)

  • 384-well, low-volume, black microplates

  • Fluorescence plate reader

Protocol:

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of the compound stock solution into the wells of a 384-well assay plate.

    • For control wells, dispense 50 nL of DMSO (negative control) or a known DHPS inhibitor (positive control).

  • Enzyme Addition:

    • Prepare a solution of recombinant DHPS in assay buffer to a final concentration that yields a robust signal within the linear range of the assay.

    • Add 5 µL of the enzyme solution to each well of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Substrate Addition and Reaction Initiation:

    • Prepare a substrate mix containing PABA and the fluorescent pterin analog in assay buffer.

    • Add 5 µL of the substrate mix to each well to initiate the enzymatic reaction.

  • Signal Detection:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorescent substrate.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Calculate the percent inhibition for each compound.

    • Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).

    • Perform dose-response experiments for hit compounds to determine their IC50 values.

Cell-Based HTS Assay: Bacterial Growth Inhibition

This protocol outlines a cell-based assay to screen for compounds that inhibit the growth of a bacterial strain, such as E. coli.

Materials:

  • E. coli strain (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Resazurin-based cell viability reagent

  • This compound (compound library)

  • Positive control (e.g., ciprofloxacin)

  • Negative control (DMSO)

  • 384-well, clear-bottom, sterile microplates

  • Luminescence plate reader

Protocol:

  • Compound Plating:

    • As described in the biochemical assay protocol, dispense 50 nL of the compound stock solution or controls into the wells of a 384-well assay plate.

  • Bacterial Cell Seeding:

    • Grow an overnight culture of E. coli in MHB.

    • Dilute the culture to a starting OD600 of 0.001 in fresh MHB.

    • Add 50 µL of the diluted bacterial suspension to each well of the assay plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours with shaking.

  • Viability Measurement:

    • Add 10 µL of the resazurin-based viability reagent to each well.

    • Incubate the plates at 37°C for 1-4 hours, or until a color change is observed in the negative control wells.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Calculate the percent growth inhibition for each compound.

    • Identify "hit" compounds and perform dose-response experiments to determine their minimum inhibitory concentration (MIC).

Visualizations

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound_Library Compound Library (this compound) Dispensing Acoustic Dispensing Compound_Library->Dispensing Assay_Plate 384-Well Assay Plate Assay_Plate->Dispensing Reagent_Addition Reagent/Cell Addition Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection Incubation->Detection Data_Normalization Data Normalization Detection->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification Dose_Response Dose-Response (IC50/MIC) Hit_Identification->Dose_Response

Caption: A generalized workflow for a high-throughput screening campaign.

DHPS_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pterin Dihydropteridine pyrophosphate Pterin->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folate Folic Acid (Essential for bacterial growth) Dihydropteroate->Folate ... Inhibitor This compound Inhibitor->DHPS

Caption: Hypothetical inhibition of the bacterial folate biosynthesis pathway.

Data_Analysis_Logic Raw_Data Raw HTS Data (Fluorescence/Luminescence) Normalization Normalization (% Inhibition) Raw_Data->Normalization Hit_Selection Hit Selection (Inhibition > Threshold) Normalization->Hit_Selection Confirmed_Hits Confirmed Hits Hit_Selection->Confirmed_Hits Yes Non_Hits Non-Hits Hit_Selection->Non_Hits No Dose_Response Dose-Response Curve (IC50/MIC Determination) Confirmed_Hits->Dose_Response

Caption: Logical flow for HTS data analysis and hit identification.

Application of N-isobutyl-4-methoxybenzenesulfonamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery.[1][2][3] This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets.[1] These initial fragment hits, which typically exhibit weak binding affinities, are then optimized and grown into more potent, drug-like molecules.[1][4] N-isobutyl-4-methoxybenzenesulfonamide is a compound with structural motifs present in various biologically active molecules, making it a candidate for inclusion in fragment libraries. Benzenesulfonamide derivatives have shown a range of biological activities, suggesting their potential to interact with various protein targets. This document provides a hypothetical framework for the application of this compound in an FBDD campaign, outlining experimental protocols and data presentation for its screening and validation.

Hypothetical FBDD Workflow for this compound

The following diagram illustrates a typical FBDD workflow that can be applied to screen and validate this compound against a protein target of interest.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Fragment Library Fragment Library Primary Screen Primary Screen Fragment Library->Primary Screen e.g., SPR, NMR Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Identified Hits Affinity & Thermodynamics Affinity & Thermodynamics Hit Confirmation->Affinity & Thermodynamics e.g., ITC Structural Biology Structural Biology Affinity & Thermodynamics->Structural Biology e.g., X-ray Crystallography, NMR Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Structural Biology->Structure-Activity Relationship (SAR) Binding Mode Lead Optimization Lead Optimization Structure-Activity Relationship (SAR)->Lead Optimization Fragment Growing/Linking Candidate Drug Candidate Drug Lead Optimization->Candidate Drug

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Data Presentation: Quantitative Data Summary

In a typical FBDD project, quantitative data from various biophysical assays are crucial for hit validation and prioritization. The following table provides a template for summarizing such data for this compound.

ParameterThis compoundPositive ControlNegative Control
Molecular Weight (Da) 257.34VariesVaries
SPR (RU) Experimental ValueExperimental ValueNo Response
NMR (Chemical Shift Perturbation, ppm) Experimental ValueExperimental ValueNo Change
ITC Dissociation Constant (Kd, µM) Experimental ValueExperimental ValueNo Binding
ITC Enthalpy (ΔH, kcal/mol) Experimental ValueExperimental ValueNo Binding
ITC Entropy (ΔS, cal/mol·deg) Experimental ValueExperimental ValueNo Binding
Ligand Efficiency (LE) Calculated ValueCalculated ValueN/A

Experimental Protocols

Detailed methodologies for key experiments in an FBDD campaign are provided below.

Synthesis of this compound

A general procedure for the synthesis of sulfonamides can be adapted for this compound.

Materials:

  • 4-Methoxybenzenesulfonyl chloride

  • Isobutylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Magnetic stirrer

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-methoxybenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add isobutylamine (1.1 eq) and triethylamine (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique used to detect and quantify biomolecular interactions in real-time. It is well-suited for primary screening of fragment libraries.[3][5][6][7]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)[6][8]

  • Target protein

  • This compound stock solution (in DMSO)

  • Running buffer (e.g., PBS with 0.05% P20)[6]

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a dilution series of this compound in running buffer, keeping the final DMSO concentration constant (typically ≤1%).

  • Inject the fragment solutions over the sensor surface at a constant flow rate.

  • Monitor the change in response units (RU) to detect binding.

  • Regenerate the sensor surface between injections using a suitable regeneration solution.

  • Include positive and negative controls in the screen.

  • Analyze the data to identify fragments that show a concentration-dependent binding response.

Hit Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm fragment binding and provide information about the binding site on the target protein.[1][9][10][11] Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used for this purpose.[11]

Materials:

  • NMR spectrometer (≥600 MHz) equipped with a cryoprobe

  • ¹⁵N-labeled target protein

  • This compound

  • NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O)

  • NMR tubes

Procedure:

  • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein.

  • Prepare a sample of the ¹⁵N-labeled protein with this compound at a specific molar ratio (e.g., 1:10 protein to fragment).

  • Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Overlay the two spectra and analyze for chemical shift perturbations (CSPs) of the protein's amide signals.

  • Significant CSPs indicate binding of the fragment to the protein. The residues exhibiting the largest CSPs are likely at or near the binding site.

  • Perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra at varying fragment concentrations to determine the dissociation constant (Kd).

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[2][4][12][13][14]

Materials:

  • Isothermal titration calorimeter

  • Target protein

  • This compound

  • Dialysis buffer

Procedure:

  • Thoroughly dialyze the protein into the desired buffer. Dissolve the fragment in the final dialysis buffer.

  • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

  • Perform a series of small injections of the fragment solution into the protein solution while monitoring the heat change.

  • Integrate the heat-flow peaks to obtain the heat change per injection.

  • Plot the heat change against the molar ratio of fragment to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine Kd, ΔH, and the stoichiometry of binding (n). ΔS can then be calculated.

Structural Elucidation: X-ray Crystallography

Determining the crystal structure of the target protein in complex with the fragment provides detailed atomic-level information about the binding mode, which is invaluable for structure-based drug design.[15][16][17]

Materials:

  • Purified target protein

  • This compound

  • Crystallization screens and plates

  • Cryoprotectant

  • X-ray diffraction equipment (in-house or synchrotron source)

Procedure:

  • Co-crystallization: Set up crystallization trials with the protein pre-incubated with a saturating concentration of this compound.

  • Soaking: Alternatively, grow apo-protein crystals and then soak them in a solution containing the fragment.

  • Optimize crystallization conditions to obtain diffraction-quality crystals.

  • Harvest the crystals and flash-cool them in liquid nitrogen after cryoprotection.

  • Collect X-ray diffraction data.

  • Process the data and solve the crystal structure of the protein-fragment complex.

  • Analyze the electron density maps to confirm the binding of the fragment and to characterize its interactions with the protein.

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate the logical flow of hit validation and the potential impact of a validated fragment hit on a generic signaling pathway.

Hit_Validation_Logic Primary Hit Primary Hit Orthogonal Screen (e.g., NMR) Orthogonal Screen (e.g., NMR) Primary Hit->Orthogonal Screen (e.g., NMR) Confirms Binding Thermodynamic Characterization (ITC) Thermodynamic Characterization (ITC) Orthogonal Screen (e.g., NMR)->Thermodynamic Characterization (ITC) Quantifies Affinity Structural Characterization (X-ray/NMR) Structural Characterization (X-ray/NMR) Thermodynamic Characterization (ITC)->Structural Characterization (X-ray/NMR) Provides Binding Mode Validated Hit Validated Hit Structural Characterization (X-ray/NMR)->Validated Hit

Caption: The logical progression of experiments for validating a primary fragment hit.

Signaling_Pathway_Inhibition cluster_pathway Signaling Cascade Signal Signal Receptor Receptor Signal->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Fragment Hit Fragment Hit Fragment Hit->Kinase A Inhibition

Caption: Hypothetical inhibition of a signaling pathway by a fragment binding to a kinase.

Conclusion

References

Application Notes and Protocols for N-isobutyl-4-methoxybenzenesulfonamide Administration in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited publicly available data exists for N-isobutyl-4-methoxybenzenesulfonamide. The following protocols and notes are based on general practices for novel small molecule administration in mice and may require significant optimization.

Introduction

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling cascade that could be investigated based on the structure of this compound, which contains a sulfonamide group, a class of compounds known to sometimes interact with pathways involving cellular metabolism and signaling.

hypothetical_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression N_isobutyl_4_methoxybenzenesulfonamide N_isobutyl_4_methoxybenzenesulfonamide N_isobutyl_4_methoxybenzenesulfonamide->Kinase_B Inhibition

Caption: Hypothetical signaling pathway for this compound.

Dosage and Administration in Mice

The appropriate dosage and administration route for this compound in mice must be determined empirically. The following tables provide a template for summarizing key data from such studies.

Table 1: Pharmacokinetic Parameters of a Related Compound in Mice

This table presents pharmacokinetic data for N-butylbenzenesulfonamide, a structurally related compound, which can serve as a preliminary reference.[1]

ParameterValue (Male Mice)Value (Female Mice)
Route of Administration Oral GavageOral Gavage
Dose (mg/kg) 20, 60, 20020, 60, 200
Tmax (h) ≤0.136≤0.136
Half-life (t½) (h) ≤0.432≤0.432
Oral Bioavailability (%) 5-145-14
Brain:Plasma Ratio ≤1≤1
Table 2: Recommended Dosing Regimen for Initial Efficacy Studies (Hypothetical)
Route of AdministrationVehicleDose Range (mg/kg)Dosing Frequency
Oral (p.o.)0.5% Methylcellulose in sterile water10 - 100Once daily
Intraperitoneal (i.p.)10% DMSO in saline5 - 50Once daily

Experimental Protocols

Maximum Tolerated Dose (MTD) Determination

Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose or 10% DMSO in saline)

  • 8-10 week old mice (e.g., C57BL/6 or BALB/c)

  • Standard animal housing and monitoring equipment

Protocol:

  • Dose Selection: Based on preliminary in vitro data or literature on similar compounds, select a starting dose and several escalating dose levels.

  • Animal Groups: Assign a cohort of mice (n=3-5 per group) to each dose level and a vehicle control group.

  • Administration: Administer the assigned dose of this compound or vehicle to each mouse daily for a predefined period (e.g., 5-14 days).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, activity level, and any adverse reactions.

  • Endpoint: The MTD is defined as the highest dose that does not cause more than a 10-15% loss in body weight and does not induce severe clinical signs of toxicity.

  • Data Analysis: Record and analyze body weight changes and clinical observations.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in mice.

Materials:

  • This compound

  • Vehicle

  • 8-10 week old mice

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • LC-MS/MS or other appropriate analytical instrumentation

Protocol:

  • Animal Groups: Assign mice to different groups for intravenous (i.v.) and oral (p.o.) administration.

  • Administration: Administer a single dose of this compound to each mouse.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).

  • Plasma Preparation: Process blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

Experimental Workflow for In Vivo Studies

The following diagram outlines a general workflow for conducting in vivo studies with this compound in mice.

experimental_workflow Start Start Acclimatize_Mice Acclimatize_Mice Start->Acclimatize_Mice Randomize_Groups Randomize_Groups Acclimatize_Mice->Randomize_Groups Treatment_Phase Treatment_Phase Randomize_Groups->Treatment_Phase Monitoring Monitoring Treatment_Phase->Monitoring Endpoint_Analysis Endpoint_Analysis Treatment_Phase->Endpoint_Analysis Monitoring->Treatment_Phase Data_Analysis Data_Analysis Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo mouse studies.

References

Safety and Handling Protocols for N-isobutyl-4-methoxybenzenesulfonamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the safe handling of N-isobutyl-4-methoxybenzenesulfonamide in a laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the known properties of the parent compound, 4-methoxybenzenesulfonamide, and general safety practices for aromatic sulfonamides. These protocols are intended to supplement, not replace, institutional safety procedures and professional judgment.

Introduction

This compound is an aromatic sulfonamide derivative. Aromatic sulfonamides are a class of compounds with a wide range of applications in medicinal chemistry and drug development.[1] Proper handling and safety precautions are essential when working with this and related chemical compounds to minimize risk to laboratory personnel.

Hazard Identification and Classification

The hazard profile of this compound is extrapolated from data on 4-methoxybenzenesulfonamide. The expected GHS classifications are summarized below.

Table 1: GHS Hazard Classification (extrapolated from 4-methoxybenzenesulfonamide) [2]

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of 4-methoxybenzenesulfonamide

PropertyValueReference
Molecular FormulaC7H9NO3S[2]
Molecular Weight187.22 g/mol
Melting Point111-115 °C
AppearanceSolid
Storage Class11 (Combustible Solids)

Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires adherence to standard laboratory safety protocols.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

General Synthetic Protocol: N-alkylation of 4-methoxybenzenesulfonamide

The following is a general procedure for the synthesis of this compound. This should be adapted and optimized based on specific experimental requirements.

Materials:

  • 4-methoxybenzenesulfonamide

  • Isobutyl bromide (or other suitable isobutylating agent)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • An appropriate solvent (e.g., acetone, DMF)

  • Standard laboratory glassware and equipment

Procedure:

  • In a fume hood, dissolve 4-methoxybenzenesulfonamide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base to the reaction mixture and stir.

  • Slowly add the isobutylating agent to the mixture.

  • Heat the reaction to an appropriate temperature and monitor its progress using a suitable analytical technique (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully (e.g., by adding water).

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Spill and Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE.

  • For a small solid spill, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.

  • For a large spill, follow institutional emergency procedures.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Diagrams

safe_handling_workflow prep Preparation - Review SDS/Safety Info - Don appropriate PPE handling Handling/Synthesis - Work in fume hood - Use appropriate glassware prep->handling storage Storage - Tightly sealed container - Cool, dry, well-ventilated area handling->storage disposal Waste Disposal - Follow institutional guidelines - Segregate waste streams handling->disposal spill Spill/Emergency - Evacuate - Notify supervisor - Follow first aid procedures handling->spill

Caption: Workflow for the safe handling of chemical reagents.

ppe_requirements compound N-isobutyl-4-methoxy- benzenesulfonamide ppe Required PPE compound->ppe goggles Safety Goggles/ Face Shield ppe->goggles gloves Chemical Resistant Gloves ppe->gloves respirator N95 Respirator (if dust) ppe->respirator lab_coat Lab Coat ppe->lab_coat

Caption: Personal Protective Equipment (PPE) requirements.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of N-isobutyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of N-isobutyl-4-methoxybenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low aqueous solubility of this compound?

A1: The low aqueous solubility of this compound is primarily attributed to its molecular structure. The presence of the non-polar isobutyl group and the benzene ring contributes to its hydrophobic nature, which limits its ability to form favorable interactions with water molecules.[1]

Q2: What are the most common and effective methods to improve the solubility of this compound?

A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. The most effective methods include pH adjustment, the use of co-solvents, and complexation with cyclodextrins.[2][3] Each of these methods addresses the solubility challenge from a different physicochemical angle.

Q3: How does pH adjustment increase the solubility of this compound?

A3: this compound is a weakly acidic compound due to the sulfonamide group.[4] By increasing the pH of the aqueous solution to a value above its pKa, the sulfonamide group can be deprotonated, forming a more soluble salt.[1] This ionization significantly enhances its interaction with polar water molecules.

Q4: What are co-solvents and how do they work?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of a non-polar solute.[5] They work by reducing the polarity of the solvent system, thereby making it more favorable for the hydrophobic this compound to dissolve.[6] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3]

Q5: What is cyclodextrin complexation?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They can encapsulate non-polar molecules, or parts of molecules, like the isobutyl and phenyl groups of this compound, within their cavity. This forms an inclusion complex that has a more hydrophilic exterior, leading to a significant increase in the apparent aqueous solubility of the guest molecule.[7]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Precipitation of the compound upon addition to aqueous buffer. The aqueous solubility of the compound is exceeded.- Increase the pH of the buffer if the compound is a weak acid. - Add a co-solvent (e.g., ethanol, PEG 400) to the buffer. - Consider formulating with a cyclodextrin.
Inconsistent solubility results between experiments. - Incomplete equilibration during solubility measurement. - Temperature fluctuations. - pH of the solution not being consistent.- Ensure adequate shaking time (e.g., 24-48 hours) for the shake-flask method to reach equilibrium.[8] - Use a temperature-controlled shaker or water bath.[8] - Prepare fresh buffers for each experiment and verify the pH.
Phase separation or "oiling out" when using co-solvents. The proportion of co-solvent is too high, or the co-solvent is not sufficiently miscible with the aqueous phase at the experimental temperature.- Decrease the concentration of the co-solvent. - Try a different co-solvent with better water miscibility. - Ensure the solution is well-mixed and maintained at a constant temperature.
Limited solubility improvement with pH adjustment. - The pKa of the compound is such that a physiologically incompatible pH is required for significant ionization. - The intrinsic solubility of the ionized form is still low.- Combine pH adjustment with another method, such as the use of a co-solvent.[9] - Explore the use of cyclodextrins, which can be effective across a wider pH range.
Difficulty in preparing a stable supersaturated solution. Supersaturated solutions are inherently unstable and prone to precipitation.- Use precipitation inhibitors, such as certain polymers (e.g., HPMC), which can help maintain a supersaturated state for a longer period.

Quantitative Data on Solubility Enhancement (Illustrative Examples)

Disclaimer: The following data is illustrative and based on general knowledge of sulfonamide solubility. Actual experimental results for this compound may vary.

Table 1: Effect of pH on the Aqueous Solubility of a Representative Sulfonamide

pHSolubility (mg/L)
5.050
6.0150
7.0500
7.4850
8.01500

Table 2: Effect of Co-solvents on the Aqueous Solubility of a Representative Sulfonamide at pH 7.4

Co-solvent SystemCo-solvent Concentration (% v/v)Solubility (mg/L)
Water0850
Ethanol/Water101200
Ethanol/Water202500
PEG 400/Water101500
PEG 400/Water203500

Table 3: Effect of Cyclodextrins on the Aqueous Solubility of a Representative Sulfonamide at pH 7.4

CyclodextrinCyclodextrin Concentration (mM)Solubility (mg/L)
None0850
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)102000
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)204500
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)102500
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)206000

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of a compound.[8]

  • Preparation: Add an excess amount of this compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values).

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[8]

  • Phase Separation: After incubation, allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment. Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any remaining suspended particles.[8]

  • Sampling and Analysis: Carefully withdraw an aliquot from the supernatant of each vial. Dilute the aliquot with the appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to buffer equilibration1 Shake at constant temperature for 24-48h prep1->equilibration1 separation1 Sedimentation equilibration1->separation1 separation2 Centrifugation separation1->separation2 analysis1 Collect supernatant separation2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 HPLC-UV analysis analysis2->analysis3

Shake-Flask Solubility Determination Workflow
Protocol 2: Preparation of a Co-solvent Formulation

This protocol describes the preparation of a co-solvent system to enhance solubility.[5]

  • Co-solvent Selection: Choose a pharmaceutically acceptable co-solvent in which this compound has high solubility (e.g., ethanol, PEG 400).

  • Preparation of Stock Solution: Dissolve a known amount of the compound in the chosen co-solvent to prepare a concentrated stock solution.

  • Titration/Dilution: Gradually add the aqueous buffer to the co-solvent stock solution with continuous stirring.

  • Observation: Monitor the solution for any signs of precipitation. The point at which the solution remains clear upon further dilution with the aqueous buffer represents a stable co-solvent formulation.

  • Characterization: Determine the final concentration of the compound and the co-solvent in the formulation.

cosolvent_workflow start Start dissolve Dissolve compound in co-solvent start->dissolve titrate Titrate with aqueous buffer dissolve->titrate observe Observe for precipitation titrate->observe stable Stable formulation observe->stable No Precipitation adjust Adjust co-solvent ratio observe->adjust Precipitation end End stable->end adjust->titrate

Co-solvent Formulation Development Logic
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method

This protocol details the preparation of a solid inclusion complex with a cyclodextrin using the kneading method.[10]

  • Molar Ratio Selection: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: Accurately weigh the compound and the cyclodextrin and mix them in a mortar.

  • Kneading: Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) to the powder mixture to form a paste. Knead the paste thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving and Storage: Pass the dried complex through a sieve to obtain a uniform particle size and store it in a desiccator.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).

cyclodextrin_workflow start Select Molar Ratio mix Mix Compound and Cyclodextrin start->mix knead Knead with Hydro-alcoholic Solution mix->knead dry Dry the Paste knead->dry sieve Sieve and Store dry->sieve characterize Characterize the Complex (DSC, XRPD, FTIR) sieve->characterize end End characterize->end

References

common issues with N-isobutyl-4-methoxybenzenesulfonamide stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-isobutyl-4-methoxybenzenesulfonamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I observed a decrease in the potency of this compound in my cell-based assay over time. What could be the cause?

A1: A decrease in potency can be attributed to several factors, primarily related to the stability of the compound in the cell culture medium. Potential causes include:

  • Chemical Degradation: Sulfonamides can be susceptible to hydrolysis, particularly at non-physiological pH or elevated temperatures. The sulfonamide bond (S-N) can be cleaved, leading to inactive products.

  • Photodegradation: Exposure to light, especially UV radiation, can cause degradation of compounds with aromatic rings and heteroatoms, which are present in this compound.[1] Cell culture hoods with fluorescent lighting or prolonged exposure to ambient light can contribute to this.

  • Adsorption to Plastics: Small molecules can adsorb to the surface of plasticware (e.g., flasks, plates, pipette tips), reducing the effective concentration in the medium.

  • Metabolism by Cells: The cells themselves may metabolize the compound, leading to a decrease in its concentration over the course of the experiment.

Q2: My stock solution of this compound appears cloudy or has formed a precipitate after dilution in cell culture media. Why is this happening and how can I prevent it?

A2: This is likely due to the poor aqueous solubility of the compound. While it may be soluble in a high-concentration organic solvent stock (e.g., DMSO), diluting it into the aqueous environment of the cell culture medium can cause it to precipitate out of solution.

To prevent this:

  • Optimize Solvent and Concentration: Ensure your stock solution is fully dissolved before dilution. You may need to gently warm the stock solution.

  • Serial Dilutions: Perform serial dilutions in the organic solvent before the final dilution into the aqueous medium to avoid a large concentration shock.

  • Pre-warm Media: Adding the compound to pre-warmed media can sometimes improve solubility.

  • Vortexing: Vortex the media vigorously while adding the compound to promote rapid and even dispersion.

  • Solubility Enhancers: In some cases, the use of a pharmaceutically acceptable co-solvent or a solubilizing agent (e.g., cyclodextrins) may be necessary, but their effects on your specific cell line should be validated.

Q3: Are there any components in standard cell culture media that can interact with this compound?

A3: Yes, certain components in cell culture media can potentially interact with your compound:

  • Serum Proteins: If you are using serum-containing media, your compound may bind to proteins like albumin. This can affect its availability and activity.

  • pH Indicators: Some compounds can interact with pH indicators (e.g., phenol red), which could be a concern if you are using a colorimetric assay.

  • Reducing Agents: Components like L-cysteine or L-glutathione could potentially interact with the sulfonamide group, although this is less common under standard culture conditions.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Inconsistent results are often a symptom of compound instability.

Troubleshooting Workflow:

start Inconsistent Results Observed check_stock 1. Verify Stock Solution Integrity (Visual inspection, concentration check) start->check_stock prep_fresh 2. Prepare Fresh Stock and Working Solutions check_stock->prep_fresh control_light 3. Control for Light Exposure (Use amber tubes, limit light exposure) prep_fresh->control_light control_temp 4. Standardize Temperature and Incubation Time control_light->control_temp assess_stability 5. Perform a Stability Study (Incubate in media over time, measure concentration) control_temp->assess_stability evaluate_binding 6. Assess Non-specific Binding (Test with and without cells, compare to protein-free media) assess_stability->evaluate_binding end Consistent Results Achieved evaluate_binding->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Compound Precipitation in Media

Precipitation reduces the effective concentration of your compound.

Troubleshooting Workflow:

start Precipitate Observed in Media check_solubility 1. Determine Maximum Solubility in Media start->check_solubility optimize_dilution 2. Optimize Dilution Method (Serial dilution, vortexing) check_solubility->optimize_dilution test_solvents 3. Test Alternative Solvents for Stock Solution optimize_dilution->test_solvents use_serum_free 4. Consider Serum-Free Media for Dilution test_solvents->use_serum_free end Clear Solution Achieved use_serum_free->end

Caption: Troubleshooting workflow for compound precipitation.

Quantitative Data Summary

Table 1: Example Stability of this compound (10 µM) in DMEM at 37°C

Time (hours)Concentration Remaining (%) (Protected from Light)Concentration Remaining (%) (Exposed to Ambient Light)
0100100
498.592.1
896.285.3
2490.770.5
4882.155.8

Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO (or other appropriate solvent)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the cell culture medium with the stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).

  • Aliquot the solution into sterile microcentrifuge tubes or wells of a plate.

  • Prepare a "time zero" sample by immediately freezing one aliquot at -80°C.

  • Incubate the remaining samples at 37°C in a CO₂ incubator.

  • At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and freeze it at -80°C.

  • Once all time points are collected, thaw the samples and analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.

  • Calculate the percentage of the compound remaining at each time point relative to the time zero sample.

Experimental Workflow Diagram:

prep_stock Prepare 10 mM Stock in DMSO spike_media Spike Media to 10 µM prep_stock->spike_media aliquot Aliquot into Tubes/Plates spike_media->aliquot time_zero Time 0 Sample (Freeze) aliquot->time_zero incubate Incubate at 37°C aliquot->incubate collect_samples Collect Samples at Time Points incubate->collect_samples analyze Analyze by HPLC or LC-MS/MS collect_samples->analyze calculate Calculate % Remaining analyze->calculate

Caption: Workflow for assessing compound stability.

Protocol 2: Determining Aqueous Solubility in Cell Culture Media

This protocol helps determine the maximum soluble concentration of this compound in your cell culture medium.

Materials:

  • This compound

  • DMSO (or other appropriate solvent)

  • Cell culture medium of interest

  • Sterile microcentrifuge tubes

  • Shaking incubator or rotator

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a high-concentration stock solution (e.g., 100 mM) in DMSO.

  • In a series of microcentrifuge tubes, add increasing amounts of the stock solution to a fixed volume of cell culture medium to create a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Incubate the tubes with shaking at 37°C for 24 hours to allow for equilibration.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved precipitate.

  • Carefully collect the supernatant.

  • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC).

  • The highest concentration at which no precipitate is observed and the measured concentration in the supernatant plateaus is considered the maximum aqueous solubility under those conditions.

Potential Signaling Pathway Interaction

While the specific cellular targets of this compound would need to be experimentally determined, sulfonamides can act as inhibitors of specific enzymes. The diagram below illustrates a hypothetical mechanism where the compound inhibits a key signaling pathway.

ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cell_proliferation Cell Proliferation transcription_factor->cell_proliferation compound N-isobutyl-4-methoxy- benzenesulfonamide compound->kinase_b

Caption: Hypothetical inhibition of a signaling pathway.

References

optimizing reaction conditions for N-isobutyl-4-methoxybenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-isobutyl-4-methoxybenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and classical method for synthesizing this compound is the reaction of 4-methoxybenzenesulfonyl chloride with isobutylamine.[1][2][3] This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. It is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the recommended solvents and bases for this reaction?

Commonly used solvents are inert aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[2][4] The choice of base is crucial to scavenge the HCl produced during the reaction. Tertiary amines like triethylamine or pyridine are frequently employed.[2] In some cases, an aqueous solution of a base like sodium hydroxide can also be used, which can lead to high yields.[1][3]

Q3: What are the potential side reactions I should be aware of?

The primary side reaction is the hydrolysis of the highly reactive 4-methoxybenzenesulfonyl chloride by any moisture present in the reaction mixture. This hydrolysis leads to the formation of 4-methoxybenzenesulfonic acid, which will not react with the amine and will reduce the overall yield.[2] Another potential issue is the formation of a disulfonated amine (a secondary sulfonamide) if the primary sulfonamide product is deprotonated and reacts with another molecule of the sulfonyl chloride, although this is less common with primary amines under controlled conditions.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting materials (4-methoxybenzenesulfonyl chloride and isobutylamine) and the product (this compound). The consumption of the limiting reagent (typically the sulfonyl chloride) indicates the reaction is proceeding.

Q5: What are the standard purification methods for the final product?

After the reaction is complete, a typical workup involves washing the organic layer with dilute acid (to remove excess amine and base), followed by a wash with brine and drying over an anhydrous salt like sodium sulfate. The crude product can then be purified by either recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Degraded 4-methoxybenzenesulfonyl chloride: This starting material is sensitive to moisture.[2]1. Use fresh or properly stored 4-methoxybenzenesulfonyl chloride. Ensure it has been stored in a desiccator.
2. Insufficient base: The generated HCl can protonate the isobutylamine, rendering it non-nucleophilic.2. Use at least one equivalent of base, and preferably a slight excess (1.1-1.2 equivalents).
3. Reaction temperature too low: The reaction rate may be too slow.3. While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate. Monitor for side reactions.
Presence of a Water-Soluble Byproduct Hydrolysis of 4-methoxybenzenesulfonyl chloride: This is due to the presence of water in the solvent, amine, or glassware.[2]1. Use anhydrous solvents and reagents. Dry glassware in an oven before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple Spots on TLC After Reaction 1. Incomplete reaction: Starting materials remain.1. Allow the reaction to stir for a longer period. Consider gentle heating.
2. Formation of side products: Besides the hydrolyzed sulfonyl chloride, other impurities may form.2. Optimize reaction conditions (temperature, stoichiometry). Purify the crude product using column chromatography for difficult separations.
Difficulty in Removing Excess Amine/Base Inadequate workup: Simple water washes may not be sufficient.1. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract the basic impurities into the aqueous phase.
Product is an Oil and Does Not Crystallize Presence of impurities: Impurities can inhibit crystallization.1. Purify the product by column chromatography to obtain a high-purity sample, which is more likely to crystallize.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline. Optimization of specific parameters may be required to achieve the best results.

Materials:

  • 4-Methoxybenzenesulfonyl chloride

  • Isobutylamine

  • Triethylamine (or Pyridine)

  • Dichloromethane (anhydrous)

  • 1M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate (for chromatography)

  • Hexane (for chromatography)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of isobutylamine (1.0-1.2 eq) and triethylamine (1.1-1.2 eq) in anhydrous dichloromethane.

  • Add the amine/base solution dropwise to the cooled sulfonyl chloride solution with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling/Melting Point (°C) Appearance
4-Methoxybenzenesulfonyl chlorideC₇H₇ClO₃S206.6539-42 (m.p.)White to off-white solid
IsobutylamineC₄H₁₁N73.14-85 (m.p.), 66-69 (b.p.)Colorless liquid
This compoundC₁₁H₁₇NO₃S243.32Not readily availableExpected to be a white to off-white solid

Table 2: Typical Reaction Conditions and Expected Outcomes

Parameter Condition 1 (Standard) Condition 2 (Aqueous Base)
Solvent DichloromethaneWater/Organic co-solvent
Base TriethylamineSodium Hydroxide
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2-4 hours1-3 hours
Typical Yield 70-90% (after purification)Potentially >90%[1][3]
Workup Acid/Base WashesExtraction with organic solvent
Purification Column Chromatography/RecrystallizationRecrystallization

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Dissolve 4-methoxybenzenesulfonyl chloride in DCM reaction Add amine solution to sulfonyl chloride solution at 0°C start->reaction amine_prep Prepare solution of isobutylamine and triethylamine in DCM amine_prep->reaction stir Stir at room temperature for 2-4h reaction->stir quench Quench with water stir->quench wash Aqueous washes (HCl, NaHCO3, Brine) quench->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Degraded Sulfonyl Chloride start->cause1 cause2 Insufficient Base start->cause2 cause3 Low Temperature start->cause3 cause4 Moisture Contamination start->cause4 sol1 Use fresh/dry starting material cause1->sol1 sol2 Use excess base (1.1-1.2 eq) cause2->sol2 sol3 Increase reaction temperature cause3->sol3 sol4 Use anhydrous conditions cause4->sol4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

troubleshooting off-target effects of N-isobutyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-isobutyl-4-methoxybenzenesulfonamide, a broad-spectrum matrix metalloproteinase (MMP) inhibitor commonly known as NNGH.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with NNGH.

Question: My experimental results show unexpected or inconsistent inhibition of my target MMP. What are the possible causes and solutions?

Answer:

Unexpected or inconsistent inhibition can arise from several factors related to experimental setup and reagent handling. Here's a troubleshooting guide:

  • Reagent Preparation and Handling:

    • Improper Reagent Thawing: Ensure all kit components, especially buffers and substrates, are completely thawed and brought to the recommended assay temperature before use. Enzymes should be kept on ice.

    • Incorrect Dilutions: Double-check all calculations for serial dilutions of both NNGH and the MMP enzyme. Pipetting errors, especially with small volumes, can lead to significant concentration inaccuracies.

    • Reagent Degradation: Ensure that NNGH and other reagents have been stored correctly and are within their expiration date. NNGH is typically soluble in DMSO or ethanol, and these solutions should be stored at -20°C for up to 3 months.[1]

  • Assay Conditions:

    • Incorrect Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in your assay protocol. Deviations can significantly impact enzyme activity and inhibitor binding.

    • Incompatible Assay Buffer: Use the assay buffer provided with your kit or one that is known to be compatible with the specific MMP you are studying. Components in self-made buffers could interfere with the assay.

    • Presence of Interfering Substances: Certain substances can interfere with enzymatic assays. For example, EDTA (>0.5 mM), SDS (>0.2%), and Tween-20 (>1%) can affect results.[2]

  • Data Interpretation:

    • Non-linear Standard Curve: If you are using a standard curve, ensure it is linear within the range of your measurements. A non-linear curve can lead to inaccurate quantification of inhibition.

    • Instrument Settings: Verify that the plate reader is set to the correct excitation and emission wavelengths for your fluorescent substrate.

Question: I am observing significant off-target effects in my cell-based assays. How can I confirm and mitigate these effects?

Answer:

NNGH is a broad-spectrum inhibitor, and off-target effects are a known consideration.[2][3] Here’s how to address this:

  • Confirmation of Off-Target Activity:

    • Selectivity Profiling: Test the activity of NNGH against a panel of related proteases, particularly other MMPs and members of the ADAM (A Disintegrin and Metalloproteinase) family. This can be done using commercially available protease profiling services or in-house enzymatic assays with purified enzymes.

    • Zymography: Use gelatin or casein zymography to visualize the inhibitory effect of NNGH on different MMPs present in your cell culture supernatant or tissue extracts. This technique can help identify which MMPs are most affected.

  • Mitigation Strategies:

    • Dose-Response Analysis: Perform a careful dose-response study to determine the lowest effective concentration of NNGH that inhibits your target MMP without causing significant off-target effects.

    • Use of More Selective Inhibitors: If off-target effects are a major concern, consider using a more selective inhibitor for your target MMP as a control to distinguish between on-target and off-target cellular phenotypes.

    • Control Experiments: In your experimental design, include control groups treated with the vehicle (e.g., DMSO) and, if possible, cells where the target MMP has been knocked down or knocked out to validate that the observed effects are indeed due to the inhibition of your primary target.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of NNGH?

NNGH is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1] Its primary mechanism of action involves the chelation of the zinc ion (Zn2+) located in the active site of MMPs. This interaction prevents the enzyme from binding to and cleaving its substrates.

What is the selectivity profile of NNGH?

NNGH inhibits a wide range of MMPs with varying potencies. The table below summarizes the known inhibitory constants (Ki) of NNGH against several MMPs. It is important to note that NNGH may also inhibit other metalloproteinases, such as ADAMs, which can contribute to off-target effects.

ProteaseInhibitory Constant (Ki)
MMP-10.17 µM
MMP-30.13 µM
MMP-713 µM
MMP-89 nM
MMP-92.6 nM
MMP-100.1 µM
MMP-124.3 nM
MMP-133.1 nM
MMP-2017 nM
Data sourced from Cayman Chemical product information sheet.[2]

What are the common off-target effects associated with broad-spectrum MMP inhibitors like NNGH?

A significant concern with broad-spectrum MMP inhibitors is the potential for off-target effects, the most well-documented being musculoskeletal syndrome (MSS), characterized by joint stiffness, pain, and inflammation. These effects are thought to result from the inhibition of multiple MMPs and possibly other related enzymes that are involved in normal tissue homeostasis.

How should I prepare and store NNGH?

NNGH is a solid that is soluble in organic solvents like DMSO (up to 100 mM) and ethanol (up to 25 mM).[2] Stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. The stability of stock solutions in DMSO or ethanol is at least 3 months when stored at -20°C.[1]

Experimental Protocols

1. Gelatin Zymography for Assessing MMP-2 and MMP-9 Inhibition

This protocol allows for the detection of MMP-2 and MMP-9 activity and their inhibition by NNGH in cell culture supernatants.

  • Materials:

    • SDS-PAGE equipment

    • Polyacrylamide gels containing 1 mg/mL gelatin

    • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

    • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

    • Coomassie Brilliant Blue staining solution

    • Destaining solution (e.g., 40% methanol, 10% acetic acid)

    • Conditioned cell culture media (samples)

    • NNGH stock solution

  • Procedure:

    • Prepare cell culture supernatants containing secreted MMPs. If treating with NNGH, incubate the cells with the desired concentration of the inhibitor for the appropriate time before collecting the supernatant.

    • Mix the supernatant with non-reducing sample buffer. Do not boil the samples.

    • Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel.

    • Perform electrophoresis at 4°C.

    • After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the MMPs to renature.

    • Incubate the gel in developing buffer overnight at 37°C.

    • Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

    • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs. The intensity of the bands will be reduced in the presence of an effective inhibitor like NNGH.

2. In Vitro MMP Inhibitor Profiling Assay (Fluorometric)

This protocol describes a general method for determining the IC50 of NNGH against a purified MMP.

  • Materials:

    • 96-well black microplate

    • Fluorometric plate reader

    • Purified, active MMP enzyme

    • Fluorogenic MMP substrate

    • Assay buffer

    • NNGH stock solution

  • Procedure:

    • Prepare a serial dilution of NNGH in assay buffer.

    • In a 96-well plate, add the diluted NNGH solutions to the appropriate wells. Include wells with assay buffer only (no inhibitor control) and wells with a known potent inhibitor (positive control).

    • Add the purified MMP enzyme to all wells except for the substrate control wells.

    • Incubate the plate at the recommended temperature for the enzyme and inhibitor to interact (e.g., 30 minutes at 37°C).

    • Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.

    • Immediately begin reading the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.

    • Calculate the reaction rates (V) from the linear portion of the kinetic curves.

    • Plot the percentage of inhibition [(V_no_inhibitor - V_inhibitor) / V_no_inhibitor] * 100 against the logarithm of the NNGH concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizations

MMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF, FGF) Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) TNFR TNF Receptor Cytokines->TNFR Ras Ras Receptor->Ras IKK IKK Complex TNFR->IKK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 IkB IκB IKK->IkB phosphorylates (inactivates) NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc MMP_Gene MMP Gene Transcription AP1->MMP_Gene NFkB_nuc->MMP_Gene

Caption: Signaling pathways leading to MMP gene transcription.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Culture Cells (e.g., HT1080) NNGH_Prep 2. Prepare NNGH Serial Dilutions Treatment 3. Treat Cells with NNGH or Vehicle Collect_Supernatant 4. Collect Conditioned Media Treatment->Collect_Supernatant Cell_Viability 5c. Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Zymography 5a. Gelatin Zymography (MMP-2, MMP-9 activity) Collect_Supernatant->Zymography Inhibitor_Assay 5b. Fluorometric Assay (IC50 determination) Collect_Supernatant->Inhibitor_Assay Quantify_Bands 6a. Quantify Zymogram Bands Zymography->Quantify_Bands IC50_Calc 6b. Calculate IC50 Inhibitor_Assay->IC50_Calc Toxicity_Assess 6c. Assess Cytotoxicity Cell_Viability->Toxicity_Assess Conclusion 7. Draw Conclusions on On-target and Off-target Effects Quantify_Bands->Conclusion IC50_Calc->Conclusion Toxicity_Assess->Conclusion

Caption: Experimental workflow for evaluating NNGH effects.

References

Technical Support Center: N-isobutyl-4-methoxybenzenesulfonamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of N-isobutyl-4-methoxybenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as 4-methoxybenzenesulfonyl chloride and isobutylamine, as well as byproducts like bis(4-methoxyphenyl) disulfide from potential side reactions. Residual solvents from the synthesis and workup are also common.

Q2: What are the recommended starting points for purification of this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Q3: My compound "oils out" during recrystallization. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase instead of forming solid crystals. This often happens if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities that lower the melting point of the mixture.[1][2] To resolve this, you can try the following:

  • Increase the solvent volume: This can lower the saturation point and prevent the oil from forming.

  • Use a different solvent system: A solvent with a lower boiling point or a solvent mixture can be effective.

  • Lower the cooling rate: Slow cooling encourages gradual crystal formation instead of oiling out.

  • Scratch the flask: Creating a rough surface can initiate crystallization.

  • Add a seed crystal: Introducing a pure crystal of the compound can provide a template for crystallization to begin.

Troubleshooting Guides

Recrystallization

Recrystallization is a common and effective method for purifying solid compounds. However, several issues can arise.

Problem Possible Cause(s) Solution(s)
Compound does not dissolve Insufficient solvent; Incorrect solvent choice.Add more solvent in small portions until the compound dissolves at the solvent's boiling point; Select a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.
Compound "oils out" High concentration of impurities; Solvent boiling point is too high; Rapid cooling.See FAQ Q3. Try a different solvent or a co-solvent system. Ensure a slow cooling process.
Poor recovery of pure compound Too much solvent was used; The compound is partially soluble in the cold solvent; Premature crystallization during hot filtration.Concentrate the filtrate by boiling off some solvent and cool again; Cool the solution in an ice bath to minimize solubility; Preheat the filtration apparatus to prevent cooling.
Crystals are colored Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this method with caution as it can also adsorb the desired product.
Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

Problem Possible Cause(s) Solution(s)
Poor separation of spots on TLC Inappropriate solvent system.Systematically vary the polarity of the eluent. A common starting point for sulfonamides is a mixture of hexane and ethyl acetate.
Compound streaks on the column Compound is too polar for the chosen eluent; The compound is not fully dissolved before loading; The column is overloaded.Increase the polarity of the eluent; Ensure the compound is fully dissolved in a minimum amount of solvent before loading; Use an appropriate amount of compound for the column size.
Cracked or channeled column bed Improper packing of the stationary phase.Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry.
Low or no recovery of the compound The compound is irreversibly adsorbed to the stationary phase.Use a more polar eluent or add a small percentage of a polar solvent like methanol to the eluent to desorb the compound.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but insoluble when cold. Ethanol or isopropanol are often good starting points for sulfonamides.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude compound to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

General Column Chromatography Protocol
  • Stationary Phase Selection: Silica gel is a common choice for the stationary phase.

  • Eluent Selection: Determine the optimal eluent system using thin-layer chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent system should give the desired compound an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and collect fractions as the solvent runs through.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Guides

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow dissolve Dissolve in Hot Solvent hot_filter Hot Filtration dissolve->hot_filter cool Cool to Crystallize hot_filter->cool collect Collect Crystals cool->collect pure Pure Product collect->pure pack Pack Column load Load Sample pack->load elute Elute and Collect Fractions load->elute analyze Analyze Fractions (TLC) elute->analyze combine Combine Pure Fractions analyze->combine combine->pure crude Crude Product crude->dissolve

Caption: General workflows for purification.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue oiling_out Oiling Out? start->oiling_out poor_recovery Poor Recovery? start->poor_recovery no_crystals No Crystals Form? start->no_crystals streaking Streaking on Column? start->streaking poor_separation Poor Separation? start->poor_separation solution_oil Adjust Solvent/Cooling oiling_out->solution_oil solution_recovery Concentrate Filtrate poor_recovery->solution_recovery solution_crystals Scratch/Seed no_crystals->solution_crystals solution_streaking Adjust Polarity/Loading streaking->solution_streaking solution_separation Optimize Eluent poor_separation->solution_separation

References

minimizing cytotoxicity of N-isobutyl-4-methoxybenzenesulfonamide in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for N-isobutyl-4-methoxybenzenesulfonamide in primary cells?

A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific primary cell type. We recommend starting with a wide range of concentrations (e.g., from nanomolar to micromolar) to establish a toxicity profile. A typical starting range could be 0.01 µM to 100 µM.

Q2: How can I assess the cytotoxicity of this compound in my primary cell culture?

A2: Several standard cytotoxicity assays can be used to quantify the effect of the compound on your primary cells.[1][2][3][4] These assays measure different indicators of cell health, such as membrane integrity, metabolic activity, or the release of intracellular enzymes.[2][4] Common assays include:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating compromised cell membrane integrity.[2][4]

  • MTT/XTT/WST-1 Assays: These colorimetric assays measure the metabolic activity of viable cells.[1] A decrease in metabolic activity is indicative of cytotoxicity.

  • Trypan Blue Exclusion Assay: A simple method to count viable cells. Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells.

Q3: Are there any known signaling pathways affected by sulfonamide-based compounds that could contribute to cytotoxicity?

A3: While specific pathways for this compound are not documented, sulfonamides, in general, have been shown to exert their effects through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, and perturbation of the cell cycle in the G1 phase.[5] Some sulfonamide derivatives have also been investigated for their potential to induce apoptosis.[6][7] It is plausible that at high concentrations, off-target effects on essential cellular pathways could lead to cytotoxicity.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in primary cells.

Issue Possible Cause Recommended Solution
High cell death observed even at low concentrations. Primary cells are highly sensitive to the compound or the solvent.- Perform a solvent toxicity control experiment (e.g., with DMSO if used). Ensure the final solvent concentration is minimal (typically <0.1%).- Reduce the initial concentration range in your dose-response experiment.- Shorten the incubation time with the compound.
Inconsistent results between experiments. - Variability in primary cell lots or donor characteristics.- Inconsistent cell seeding density.- Compound degradation.- If possible, use cells from the same donor or lot for a set of experiments.- Ensure precise and consistent cell counting and seeding.- Prepare fresh stock solutions of the compound for each experiment. Protect the stock solution from light and store it at the recommended temperature.
Cells detach from the culture plate after treatment. The compound may be affecting cell adhesion proteins or inducing apoptosis/necrosis.- Use pre-coated culture vessels with an appropriate extracellular matrix (e.g., collagen, fibronectin) to enhance cell attachment.[8]- Analyze the cells for markers of apoptosis (e.g., using Annexin V staining) to understand the mechanism of cell death.
Slow cell growth after treatment, but no immediate cell death. The compound may have cytostatic effects, inhibiting cell proliferation without causing immediate death.- Perform a cell proliferation assay (e.g., BrdU incorporation or Ki-67 staining) to distinguish between cytotoxicity and cytostaticity.[4]- Extend the experimental timeline to observe potential delayed cytotoxicity.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assessment using LDH Assay

This protocol outlines the steps to determine the cytotoxic potential of this compound by measuring LDH release.

  • Cell Seeding:

    • Culture your primary cells of interest to ~80-90% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and recover for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity (e.g., a known cytotoxic agent or a lysis buffer).

    • Carefully remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • LDH Assay:

    • After incubation, carefully collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions (e.g., using a commercially available LDH cytotoxicity assay kit).

    • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration relative to the positive control.

    • Plot the percentage of cytotoxicity against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of the cells are killed).

Protocol 2: Optimizing Compound Exposure Time

This protocol helps in determining the optimal incubation time to achieve the desired biological effect while minimizing cytotoxicity.

  • Experimental Setup:

    • Seed your primary cells in multiple 96-well plates as described in Protocol 1.

    • Treat the cells with a fixed, non-lethal concentration of this compound (determined from the dose-response experiment).

  • Time-Course Experiment:

    • Incubate the plates for different durations (e.g., 2, 6, 12, 24, 48 hours).

  • Assessment of Viability and Function:

    • At each time point, perform a viability assay (e.g., MTT or WST-1) on one set of plates to assess cytotoxicity.

    • On a parallel set of plates, perform a functional assay relevant to your research to assess the desired biological activity of the compound.

  • Data Analysis:

    • Plot cell viability and functional activity against time.

    • Determine the shortest incubation time that yields a significant biological effect with minimal impact on cell viability.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in Primary Human Hepatocytes (48h Incubation)

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)100 ± 5.22.1 ± 0.8
0.198.5 ± 4.83.5 ± 1.1
195.2 ± 6.15.8 ± 1.5
1082.1 ± 7.315.4 ± 2.3
5055.8 ± 8.948.9 ± 5.6
10025.3 ± 6.578.2 ± 7.1

Table 2: Hypothetical Time-Course of Cytotoxicity for this compound (50 µM) in Primary Neurons

Incubation Time (hours)% Cell Viability (WST-1 Assay)
0100 ± 4.5
696.2 ± 5.1
1285.7 ± 6.8
2468.3 ± 7.2
4845.1 ± 8.5

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Outcome A Primary Cell Culture C Cell Seeding (96-well plate) A->C B Compound Stock Preparation D Dose-Response Treatment B->D C->D E Time-Course Incubation D->E F Cytotoxicity Assay (LDH, MTT) E->F G Data Analysis (IC50, Viability %) F->G H Optimized Protocol G->H

Caption: Workflow for optimizing this compound concentration.

Signaling_Pathway Compound This compound (High Concentration) ROS Reactive Oxygen Species (ROS) Production Compound->ROS Induces MAPK MAPK Pathway Activation (p38, JNK) ROS->MAPK Activates Caspase Caspase Activation MAPK->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Leads to

Caption: Hypothetical signaling pathway for sulfonamide-induced cytotoxicity.

References

how to prevent degradation of N-isobutyl-4-methoxybenzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of N-isobutyl-4-methoxybenzenesulfonamide to prevent its degradation. The following troubleshooting guides and frequently asked questions (FAQs) are intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: this compound, as a sulfonamide derivative, is susceptible to several environmental factors that can lead to its degradation. The primary factors of concern are:

  • Hydrolysis: The sulfonamide bond can be susceptible to cleavage in the presence of water, particularly under acidic or alkaline conditions. While sulfonamides are generally considered hydrolytically stable at neutral pH, prolonged exposure to moisture or storage in non-anhydrous solvents can lead to the formation of 4-methoxybenzenesulfonic acid and isobutylamine.

  • Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can induce photochemical reactions, leading to the breakdown of the molecule.[1][2] This can result in complex degradation pathways and the formation of colored impurities.

  • Thermal Decomposition: Elevated temperatures can accelerate the rate of degradation.[3][4] The thermal stability of sulfonamides can vary, but prolonged exposure to heat should be avoided to maintain the compound's integrity.

  • Oxidation: The presence of oxidizing agents can also lead to the degradation of the molecule.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows down potential hydrolytic and oxidative reactions.[5]
Light Protect from light (Store in an amber vial or in the dark)Prevents photodegradation.[1][2][5]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes oxidation.
Moisture Store in a tightly sealed container in a dry environmentPrevents hydrolysis.[6][7]

Q3: I have been storing this compound at room temperature. How can I check if it has degraded?

A3: Several analytical techniques can be used to assess the purity of your sample and detect potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

A typical troubleshooting workflow would be:

  • Visual Inspection: Check for any change in the physical appearance of the compound (e.g., color change, clumping).

  • Solubility Test: Assess the solubility in a standard solvent. Any significant change might indicate the presence of impurities.

  • Purity Analysis: Use an appropriate analytical method to determine the purity.

Below is a diagram illustrating the troubleshooting workflow for assessing potential degradation.

G Troubleshooting Workflow for Degradation Assessment A Start: Suspected Degradation B Visual Inspection (Color change, clumping?) A->B C Solubility Test (Changes in solubility?) B->C D Purity Analysis (e.g., HPLC, LC-MS) C->D E Compare to Reference Standard D->E F Degradation Confirmed E->F Purity < Specification G No Significant Degradation E->G Purity Meets Specification H Review Storage Conditions and Order New Batch F->H I Continue with Experiment G->I

Caption: A flowchart for troubleshooting potential degradation of this compound.

Troubleshooting Guides

Issue: I observe a change in the color of my stored this compound.

Potential Cause Recommended Action
Photodegradation Discard the sample and obtain a fresh batch. Ensure future storage is in a light-protected container (e.g., amber vial) and in a dark location.[1][2][5]
Oxidation If the compound was not stored under an inert atmosphere, oxidation might have occurred. It is recommended to use a fresh sample and store it under nitrogen or argon.
Contamination The sample may have been contaminated. Review handling procedures and use a fresh, unopened sample.

Issue: The purity of my this compound, as determined by HPLC, is lower than expected.

Potential Cause Recommended Action
Hydrolysis Review the storage conditions to ensure the container is tightly sealed and stored in a dry environment. If the compound was dissolved in a solvent for storage, consider preparing fresh solutions for each experiment.[6][7]
Thermal Degradation Ensure the compound is stored at the recommended refrigerated temperature (2-8°C). Avoid repeated freeze-thaw cycles if stored in solution.[3][4]
N-Dealkylation The N-isobutyl group may be susceptible to cleavage over time. While this is more commonly a metabolic pathway, it can occur under certain storage conditions.[8][9] If significant dealkylation is suspected (formation of 4-methoxybenzenesulfonamide), LC-MS analysis can help identify the degradation product.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile.

Protocol 2: Forced Degradation Study

To understand the stability of this compound under specific stress conditions, a forced degradation study can be performed.

  • Acidic Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80°C) for 24 hours.

Analyze the stressed samples by HPLC (as described in Protocol 1) to identify and quantify the degradation products.

Signaling Pathways and Degradation Mechanisms

The primary degradation pathways for this compound are anticipated to be hydrolysis and photodegradation. The following diagram illustrates these potential pathways.

G Potential Degradation Pathways cluster_0 This compound cluster_1 Hydrolysis cluster_2 Photodegradation cluster_3 N-Dealkylation A This compound B 4-Methoxybenzenesulfonic Acid A->B H₂O / H⁺ or OH⁻ C Isobutylamine A->C H₂O / H⁺ or OH⁻ D Complex Mixture of Photoproducts A->D UV Light E 4-Methoxybenzenesulfonamide A->E Heat/Light? F Isobutylene A->F Heat/Light?

Caption: Potential degradation pathways for this compound.

References

addressing batch-to-batch variability of N-isobutyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the batch-to-batch variability of N-isobutyl-4-methoxybenzenesulfonamide. Our goal is to assist researchers, scientists, and drug development professionals in identifying potential causes of inconsistency and implementing effective solutions in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the yield of this compound between different synthesis batches. What are the potential causes?

A1: Variations in yield can stem from several factors throughout the synthetic process. Key areas to investigate include:

  • Reagent Quality: The purity of starting materials, particularly 4-methoxybenzenesulfonyl chloride and isobutylamine, is critical. Impurities can lead to side reactions and lower yields.

  • Reaction Conditions: Inconsistencies in reaction temperature, time, and stirring speed can impact reaction kinetics and completeness.

  • Work-up and Purification: Differences in the extraction, washing, and crystallization steps can lead to variable product loss.

  • Solvent Purity: The presence of water or other impurities in the reaction solvents can affect the reaction environment.

Q2: Our lab has noticed discrepancies in the melting point of this compound from different batches. What could be the reason for this?

A2: A broad or inconsistent melting point is a primary indicator of impurities. Potential sources of these impurities include:

  • Unreacted Starting Materials: Residual 4-methoxybenzenesulfonyl chloride or isobutylamine.

  • By-products: Formation of secondary products due to side reactions.

  • Residual Solvents: Incomplete removal of solvents used during synthesis and purification.

We recommend performing analytical tests such as HPLC, TLC, and NMR to identify and quantify any impurities.

Q3: We are seeing batch-to-batch differences in the biological activity of our this compound samples, even when the purity appears high by HPLC. What could be the underlying issue?

A3: While HPLC is an excellent tool for assessing purity, it may not distinguish between structurally similar isomers or impurities that co-elute with the main peak. Potential causes for variability in biological activity include:

  • Presence of Isomeric Impurities: Small amounts of structurally related impurities that are difficult to separate but have different biological activities.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility and bioavailability.

  • Trace Metal Contamination: Residual metals from catalysts or reaction vessels can sometimes influence biological assays.

Consider employing orthogonal analytical methods like chiral chromatography if applicable, and techniques like X-ray diffraction (XRD) to investigate polymorphism.

Troubleshooting Guides

Issue: Inconsistent Purity Profile by HPLC

If you are observing batch-to-batch variability in the purity of this compound as determined by HPLC, follow this troubleshooting workflow:

G A Inconsistent HPLC Purity B Review Synthesis Protocol A->B Examine reaction time, temp, stoichiometry C Analyze Starting Materials A->C Test purity of 4-methoxybenzenesulfonyl chloride & isobutylamine D Optimize Purification A->D Re-evaluate crystallization solvent, temp, and duration E Standardize Analytical Method A->E Ensure consistent mobile phase, column, and detector settings F Check for Degradation A->F Investigate sample storage and handling G Problem Resolved B->G C->G D->G E->G F->G

Caption: Troubleshooting workflow for inconsistent HPLC purity.

Data Presentation: Acceptable Impurity Thresholds

The following table summarizes generally accepted impurity thresholds for active pharmaceutical ingredients (APIs) for research and pre-clinical development. Specific project requirements may vary.

Impurity TypeRecommended Threshold
Unreacted Starting Materials< 0.1%
Known By-products< 0.15%
Unknown Impurities< 0.1%
Residual Solvents< 0.5%

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the sample and run the gradient program.

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general method for confirming the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected values for the this compound structure.

Signaling Pathway and Synthesis Visualization

The synthesis of this compound is a nucleophilic substitution reaction. The general pathway is illustrated below.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products A 4-Methoxybenzenesulfonyl chloride C Nucleophilic Substitution A->C B Isobutylamine B->C D N-isobutyl-4-methoxy- benzenesulfonamide C->D E HCl C->E

Caption: General synthesis pathway of this compound.

Technical Support Center: Overcoming Resistance to N-isobutyl-4-methoxybenzenesulfonamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to N-isobutyl-4-methoxybenzenesulfonamide, a putative matrix metalloproteinase (MMP) inhibitor, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is classified as a benzenesulfonamide. Based on its structural similarity to known compounds, such as N-isobutyl-N-(4-methoxyphenylsulfonyl)-glycyl hydroxamic acid (NNGH) which is used as a matrix metalloproteinase-9 (MMP-9) inhibitor, it is hypothesized to function as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). In cancer, MMPs are often overexpressed and contribute to tumor invasion, metastasis, and angiogenesis.

Q2: Our cancer cell line, initially sensitive to this compound, has developed resistance. What are the potential mechanisms?

A2: Resistance to MMP inhibitors, and by extension likely to this compound, can arise from several mechanisms:

  • Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in Target MMPs: While less common for this class of inhibitors, mutations in the target MMPs could potentially alter the binding site of the drug, reducing its inhibitory activity.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of MMP inhibition. For example, upregulation of pathways like PI3K/Akt or MAPK/ERK can promote cell survival and proliferation, compensating for the inhibition of MMP-mediated processes.

  • Increased Expression of Pro-survival Proteins: Overexpression of anti-apoptotic proteins, such as Bcl-2, can render cells more resistant to apoptosis induced by the MMP inhibitor.

  • Changes in the Tumor Microenvironment: Alterations in the composition of the extracellular matrix or interactions with other cell types in the microenvironment can contribute to reduced drug sensitivity.

Q3: How can we confirm the mechanism of resistance in our cell line?

A3: A multi-step approach is recommended to elucidate the resistance mechanism:

  • Gene and Protein Expression Analysis: Use qPCR and Western blotting to assess the expression levels of key genes and proteins associated with drug resistance, including ABC transporters (e.g., MDR1), survival pathway components (e.g., p-Akt, p-ERK), and anti-apoptotic proteins (e.g., Bcl-2).

  • Efflux Pump Activity Assay: Employ fluorescent substrates of efflux pumps (e.g., rhodamine 123) to determine if there is increased efflux activity in the resistant cells compared to the parental sensitive cells.

  • Signaling Pathway Analysis: Utilize pathway-specific inhibitors or activators in combination with this compound to see if sensitivity can be restored. For example, co-treatment with a PI3K inhibitor could indicate the involvement of the PI3K/Akt pathway in resistance.

  • Whole-Exome Sequencing: To identify potential mutations in target MMPs or other resistance-conferring genes, whole-exome sequencing of both the sensitive and resistant cell lines can be performed.

Troubleshooting Guides

Issue 1: Decreased Cell Death Observed in Response to Treatment

Possible Cause: Development of resistance leading to evasion of apoptosis.

Troubleshooting Steps:

  • Verify Drug Potency: Ensure the stock solution of this compound is not degraded. Prepare a fresh solution and repeat the experiment.

  • Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) for both the sensitive parental cell line and the suspected resistant cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value for the resistant line confirms resistance.

  • Assess Apoptosis: Use an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry to quantify the percentage of apoptotic cells in both cell lines after treatment. A lower percentage of apoptotic cells in the resistant line is indicative of apoptosis evasion.

  • Investigate Pro-survival Pathways: As detailed in the FAQs, analyze the expression and activation of key survival pathway proteins.

Issue 2: Inconsistent Results in Cell Viability Assays

Possible Cause: Experimental variability or issues with the assay protocol.

Troubleshooting Steps:

  • Optimize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Create a growth curve for your cell line to determine the optimal seeding density that allows for logarithmic growth throughout the experiment.

  • Check for Drug-Assay Interference: Some compounds can interfere with the reagents used in viability assays. Run a control with the drug in cell-free media to check for any direct reaction with the assay reagents.

  • Standardize Incubation Times: Use consistent incubation times for both drug treatment and the viability assay itself.

  • Ensure Proper Solubilization (for MTT assays): If using an MTT assay, ensure the formazan crystals are fully dissolved before reading the absorbance. Incomplete solubilization is a common source of variability.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data that might be generated during the investigation of resistance to this compound.

Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 (µM)Fold Resistance
Parental Sensitive (e.g., MDA-MB-231)5.2 ± 0.81.0
Resistant Subline (e.g., MDA-MB-231-Res)48.5 ± 3.29.3

Table 2: Relative Gene Expression of Resistance-Associated Genes in Resistant vs. Sensitive Cells

GeneFold Change in Resistant Cells (Resistant/Sensitive)
ABCB1 (MDR1)8.7
AKT13.2
BCL24.5
MMP91.2

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Protein Expression
  • Cell Lysis: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for 24 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against proteins of interest (e.g., P-gp, p-Akt, Akt, Bcl-2, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

a cluster_0 Cell Viability Assay Workflow a Seed Cells b Add Drug a->b c Incubate b->c d Add Viability Reagent c->d e Measure Signal d->e f Analyze Data e->f

Figure 1. General workflow for a cell viability assay.

b cluster_1 Hypothesized Resistance Mechanisms cluster_2 Cancer Cell A N-isobutyl-4- methoxybenzenesulfonamide B MMP Inhibition A->B Inhibits C Reduced Invasion & Proliferation B->C Leads to D Upregulation of Efflux Pumps (e.g., P-gp) G Drug Efflux D->G E Activation of Bypass Pathways (e.g., PI3K/Akt) H Enhanced Survival & Proliferation E->H F Increased Anti-Apoptotic Proteins (e.g., Bcl-2) I Inhibition of Apoptosis F->I G->A H->C Counteracts I->C Counteracts

Figure 2. Potential signaling pathways involved in resistance.

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent sulfonamide-based matrix metalloproteinase (MMP) inhibitors: N-isobutyl-4-methoxybenzenesulfonamide (also known as NNGH or MMP-3 Inhibitor II) and Batimastat (BB-94). This document summarizes their inhibitory activity against various MMPs, provides a detailed experimental protocol for a common assay, and illustrates the signaling pathway of a key target, MMP-3.

Data Presentation: Inhibitory Activity

The following table summarizes the inhibitory constants (Ki and IC50) of this compound and Batimastat against a range of matrix metalloproteinases. Lower values indicate greater potency.

Target MMPThis compound (NNGH)Batimastat (BB-94)
MMP-1 (Collagenase-1)Ki: 170 nMIC50: 3 nM
MMP-2 (Gelatinase-A)-IC50: 4 nM
MMP-3 (Stromelysin-1)Ki: 130 nMIC50: 20 nM
MMP-7 (Matrilysin)Ki: 13,000 nM-
MMP-8 (Collagenase-2)Ki: 9 nMIC50: 10 nM
MMP-9 (Gelatinase-B)Ki: 2.6 nMIC50: 10 nM
MMP-10 (Stromelysin-2)Ki: 100 nM-
MMP-12 (Metalloelastase)Ki: 4.3 nM-
MMP-13 (Collagenase-3)Ki: 3.1 nM-
MMP-20 (Enamelysin)Ki: 17 nM-

Note: Data is compiled from various sources. Assay conditions may vary between studies.

Experimental Protocols: MMP-3 Fluorometric Activity Assay

This protocol describes a common method for measuring the enzymatic activity of MMP-3 and the inhibitory effects of compounds like this compound and Batimastat. The assay is based on the cleavage of a fluorescence resonance energy transfer (FRET) peptide substrate by MMP-3.

Materials:

  • Active human MMP-3 enzyme

  • MMP-3 FRET peptide substrate (e.g., Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • Inhibitor compounds (this compound, Batimastat) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~325 nm and emission at ~393 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the MMP-3 FRET substrate in DMSO.

    • Prepare serial dilutions of the inhibitor compounds in assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.

    • Dilute the active MMP-3 enzyme to the desired concentration in cold assay buffer immediately before use.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the appropriate solution:

      • Blank: Assay buffer only.

      • Enzyme Control: MMP-3 enzyme in assay buffer.

      • Inhibitor Wells: MMP-3 enzyme and the desired concentration of the inhibitor.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Prepare the substrate working solution by diluting the FRET substrate stock in assay buffer.

    • Add 50 µL of the substrate working solution to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity (RFU - Relative Fluorescence Units) of each well using a microplate reader (Excitation: 325 nm, Emission: 393 nm). This is the initial reading (T0).

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 10 minutes) for 60-90 minutes.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the RFU vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Vinhibitor / Venzyme control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Mandatory Visualization: MMP-3 Signaling Pathway

The expression of the MMP-3 gene is regulated by a complex network of signaling pathways, often initiated by inflammatory cytokines and growth factors. The diagram below illustrates a simplified overview of the key pathways leading to MMP-3 transcription.

MMP3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IL1 IL-1 IL1R IL-1R IL1->IL1R TNFR TNFR IKK IKK TNFR->IKK MAPKKK MAPKKK TNFR->MAPKKK IL1R->IKK IL1R->MAPKKK IkB IκB IKK->IkB P NFkB_inactive NF-κB IkB->NFkB_inactive NFkB_active NF-κB NFkB_inactive->NFkB_active Translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1_inactive AP-1 MAPK->AP1_inactive AP1_active AP-1 AP1_inactive->AP1_active Activation MMP3_Gene MMP-3 Gene NFkB_active->MMP3_Gene Transcription AP1_active->MMP3_Gene Transcription MMP3_mRNA MMP-3 mRNA MMP3_Gene->MMP3_mRNA MMP3_Protein MMP-3 Protein (Pro-Stromelysin-1) MMP3_mRNA->MMP3_Protein Translation

MMP-3 Gene Expression Signaling Pathway

Validating the Target Engagement of N-isobutyl-4-methoxybenzenesulfonamide in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of N-isobutyl-4-methoxybenzenesulfonamide, a small molecule inhibitor. We present detailed protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate assays for their drug discovery and development programs.

This compound belongs to the benzenesulfonamide class of compounds, which are known to target various enzymes, including matrix metalloproteinases (MMPs). For the purpose of this guide, we will consider a hypothetical scenario where this compound is being investigated as an inhibitor of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in cancer metastasis and inflammation. This guide will detail methodologies to confirm direct binding of the compound to MMP-9 within a cellular environment.

Comparative Analysis of Target Engagement Methods

The validation of target engagement is a critical step in drug development, confirming that a compound interacts with its intended target in a biologically relevant setting.[1][2] This section compares three distinct and complementary methods for validating the engagement of this compound with its putative target, MMP-9, in cells.

Method Principle Key Readout Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[1][2]Change in protein melting temperature (Tm)Label-free, applicable in intact cells and tissues, reflects physiological conditions.[1]Not all protein-ligand interactions result in a significant thermal shift; requires specific antibodies for detection.
In-Cell Enzymatic Activity Assay Measures the functional consequence of target engagement by quantifying the inhibition of the target's enzymatic activity.Inhibition of MMP-9 activity (e.g., cleavage of a fluorogenic substrate)Directly measures the functional outcome of target binding; high-throughput compatible.Indirect measure of target binding; susceptible to interference from other cellular components.
Competitive Binding Assay A labeled probe that binds to the target is displaced by the test compound in a concentration-dependent manner.Decrease in the signal from the labeled probe (e.g., fluorescence polarization)Provides direct evidence of binding to a specific site; can determine binding affinity (Ki).Requires a suitable labeled probe; potential for steric hindrance or allosteric effects.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data from the described experimental methods to illustrate the expected outcomes when validating the target engagement of this compound with MMP-9.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

Compound Concentration (µM) MMP-9 Melting Temperature (Tm) (°C) Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)-52.1-
This compound154.32.2
This compound1058.76.6
This compound10062.510.4
Control Compound (Inactive Analog)10052.30.2

Table 2: In-Cell MMP-9 Enzymatic Activity Assay Data

Compound Concentration (µM) % MMP-9 Inhibition IC50 (µM)
This compound0.115.25.8
This compound148.9
This compound1085.1
This compound10098.7
Control Compound (Inactive Analog)1002.3>100

Table 3: Competitive Binding Assay Data

Compound Concentration (µM) % Displacement of Fluorescent Probe Ki (µM)
This compound0.112.82.1
This compound152.3
This compound1091.5
This compound10099.1
Control Compound (Inactive Analog)1001.8>100

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the MMP-9 signaling pathway and the workflows for the target validation methods.

MMP9_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell Collagen Collagen MMP9 MMP-9 MMP9->Collagen Degradation TIMP1 TIMP-1 MMP9->TIMP1 Inhibition Pro_MMP9 Pro-MMP-9 Pro_MMP9->MMP9 Activation Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction Signal_Transduction->Pro_MMP9 Upregulation

Caption: Simplified MMP-9 signaling pathway.

CETSA_Workflow A 1. Cell Culture and Treatment (with this compound) B 2. Heating Gradient (to induce thermal denaturation) A->B C 3. Cell Lysis and Centrifugation (to separate soluble and aggregated proteins) B->C D 4. Sample Preparation for SDS-PAGE C->D E 5. Western Blotting (using anti-MMP-9 antibody) D->E F 6. Densitometry and Data Analysis (to determine Tm shift) E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Validation_Logic cluster_methods Experimental Methods cluster_data Observed Data CETSA CETSA (Thermal Stabilization) Tm_Shift Increased Tm of MMP-9 CETSA->Tm_Shift Enzyme_Assay Enzymatic Assay (Functional Inhibition) IC50 Potent IC50 for MMP-9 Activity Enzyme_Assay->IC50 Binding_Assay Competitive Binding (Direct Interaction) Ki Low Ki in Binding Assay Binding_Assay->Ki Conclusion Conclusion: This compound engages MMP-9 in cells Tm_Shift->Conclusion IC50->Conclusion Ki->Conclusion

Caption: Logical relationship for validating target engagement.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methodologies.[2][3]

a. Cell Culture and Treatment:

  • Seed human fibrosarcoma cells (HT-1080), which endogenously express MMP-9, in 10 cm dishes and grow to 80-90% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM) or a vehicle control (DMSO) for 2 hours at 37°C.

b. Heat Treatment:

  • Harvest the cells by scraping and resuspend them in PBS supplemented with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.[2]

c. Lysis and Protein Quantification:

  • Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.[2]

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[2]

  • Collect the supernatant containing the soluble protein fraction and determine the protein concentration using a Bradford assay.

d. Western Blot Analysis:

  • Normalize the protein concentrations of all samples.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for MMP-9, followed by an HRP-conjugated secondary antibody.

  • Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

  • Perform densitometry analysis to quantify the band intensities.

  • Plot the band intensities against the temperature for each compound concentration to generate melting curves and determine the Tm.

In-Cell MMP-9 Enzymatic Activity Assay

a. Cell Culture and Treatment:

  • Seed HT-1080 cells in a 96-well plate and grow to 80-90% confluency.

  • Wash the cells with serum-free media.

  • Treat the cells with a serial dilution of this compound or a vehicle control for 2 hours at 37°C.

b. Enzyme Activity Measurement:

  • Add a fluorogenic MMP-9 substrate to each well.

  • Incubate the plate at 37°C and protect it from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals using a plate reader.

c. Data Analysis:

  • Calculate the rate of substrate cleavage for each well.

  • Normalize the rates to the vehicle control to determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Competitive Binding Assay

a. Cell Lysate Preparation:

  • Grow HT-1080 cells to a high density, harvest, and resuspend in a suitable assay buffer.

  • Lyse the cells by sonication or detergent-based methods.

  • Centrifuge the lysate to remove cell debris and collect the supernatant.

b. Assay Protocol:

  • In a 96-well plate, add the cell lysate, a fixed concentration of a fluorescently labeled MMP-9 inhibitor (probe), and a serial dilution of this compound or a vehicle control.

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.

c. Data Acquisition and Analysis:

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the percent displacement of the fluorescent probe for each concentration of the test compound.

  • Plot the percent displacement against the compound concentration and fit the data to a competition binding curve to determine the Ki value.

By employing a combination of these methods, researchers can robustly validate the cellular target engagement of this compound, providing a strong foundation for further preclinical and clinical development.

References

Structure-Activity Relationship (SAR) of N-Isobutyl-4-methoxybenzenesulfonamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-isobutyl-4-methoxybenzenesulfonamide analogs, drawing upon findings from studies on structurally related benzenesulfonamide and sulfonamide derivatives. The information is intended for researchers, scientists, and drug development professionals to inform the design of novel therapeutic agents.

Core Structure and Rationale for Modification

The core structure of this compound serves as a scaffold for modification. The key components for SAR studies are the N-isobutyl group, the sulfonamide linker, and the 4-methoxyphenyl ring. Modifications to these regions can significantly impact the compound's pharmacokinetic and pharmacodynamic properties, including target affinity, selectivity, and metabolic stability.

Core_Structure cluster_0 This compound cluster_1 Key Modification Points Core R1 N-Isobutyl Group (Alkyl Substituent) Core->R1 R2 4-Methoxyphenyl Ring (Aromatic Substitution) Core->R2 Linker Sulfonamide Linker (-SO2NH-) Core->Linker

Caption: Key modification points on the this compound scaffold.

Comparative Biological Activities of Analogs

The biological activities of benzenesulfonamide analogs are diverse, ranging from anticonvulsant to anticancer and enzyme inhibition. The following tables summarize quantitative data from studies on related compounds, providing insights into the effects of specific structural modifications.

Anticonvulsant Activity

Sulfonamide-containing compounds have been extensively studied for their anticonvulsant properties. The maximal electroshock (MES) test is a common assay to evaluate this activity.

Compound/Analog TypeModificationMES Activity (ED50 mg/kg)Neurotoxicity (TD50 mg/kg)Reference
Topiramate AnalogCyclic sulfate at 4,5-position~8 times more potent than topiramateFavorable neurotoxicity index[1]
Sulfamide Derivatives(S)-N-[(6-Chloro-2,3-dihydrobenzo[1]dioxin-2-yl)methyl]sulfamidePotent activity in audiogenic, electrically-induced, and chemically-induced seizure modelsGood safety margin[2]
General SulfonamidesN-Methylation of succinimide-like structuresDecreased activity against electroshock seizuresIncreased activity against chemically induced convulsions[3]
Phenyl-substituted SuccinimidesPhenyl substitutionActive against electrically induced convulsions-[3]
Anticancer Activity

Benzenesulfonamide derivatives have shown promise as anticancer agents, with activity against various cell lines.

Compound SeriesModificationCell LineIC50 (µg/mL)Reference
Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide2-(4-methoxy benzylidene)MCF-737.8
Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide2-benzylideneMCF-738.1
Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide2-(4-chloro benzylidene)MCF-741
Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamideDerivative 4eMCF-728.2
Doxorubicin (Standard)-MCF-712.80
Enzyme Inhibition

Many sulfonamides are known inhibitors of enzymes such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).

Compound SeriesTarget EnzymeKey Structural FeatureIC50 (nM)Reference
4-Phenoxybenzenesulfonyl pyrrolidine derivativesMMP-2, MMP-94-phenoxy groupNot specified, but compounds 4a, 4e, and 4i showed potent activity[4]
Benzenesulfonamide-based inhibitorsCarbonic AnhydrasesVaried tail groupsNanomolar affinities for several CA isoforms[5]
Sulfonamide methoxypyridine derivativesPI3K/mTOR2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide0.2 nM for PI3K[6]

Experimental Protocols

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.

  • Animal Model: Male ICR mice (20-30 g) are typically used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., 0.5% methylcellulose in water) is also included.

  • Induction of Seizure: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Endpoint: The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the seizure endpoint, is calculated using probit analysis.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer cells) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated.

Signaling Pathway and SAR Workflow

The PI3K/AKT/mTOR signaling pathway is a critical pathway in cell growth and proliferation and is a target for some sulfonamide derivatives.[6]

PI3K_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Sulfonamide Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by sulfonamide analogs.

A typical SAR study follows a cyclical workflow involving synthesis, biological testing, and analysis to guide the design of the next generation of analogs.

SAR_Workflow Design Analog Design & Computational Modeling Synthesis Chemical Synthesis Design->Synthesis Synthesize Candidates Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (e.g., MES, MTT) Purification->Screening Analysis Data Analysis & SAR Determination Screening->Analysis Analysis->Design Refine Design

References

A Comparative Analysis of N-isobutyl-4-methoxybenzenesulfonamide's Efficacy Against Standard-of-Care Arthritis Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive review of available preclinical data provides a comparative efficacy landscape for the investigational matrix metalloproteinase (MMP) inhibitor, N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH), against established standard-of-care drugs for rheumatoid arthritis, methotrexate and adalimumab. While direct comparative studies are not yet available, this guide synthesizes existing in vitro data for NNGH and in vivo data for the standard treatments within the context of the widely utilized collagen-induced arthritis (CIA) animal model. This analysis offers a valuable resource for researchers and drug development professionals in the rheumatology field.

N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, also known as NNGH, is a potent, broad-spectrum inhibitor of matrix metalloproteinases. These enzymes play a crucial role in the degradation of extracellular matrix components, a key pathological feature in the joint destruction seen in rheumatoid arthritis.

In Vitro Efficacy of NNGH

NNGH has demonstrated significant inhibitory activity against a range of MMPs implicated in the pathology of arthritis. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for NNGH against various MMPs.

Target MMPIC50 / Ki (nM)
MMP-1 (Collagenase-1)170
MMP-2 (Gelatinase-A)-
MMP-3 (Stromelysin-1)130
MMP-8 (Collagenase-2)9
MMP-9 (Gelatinase-B)2.6
MMP-12 (Macrophage Metalloelastase)4.3
MMP-13 (Collagenase-3)3.1
MMP-20 (Enamelysin)17

Preclinical Efficacy of Standard-of-Care Drugs in the Collagen-Induced Arthritis (CIA) Model

The collagen-induced arthritis (CIA) model in mice is a widely accepted preclinical model that mimics many aspects of human rheumatoid arthritis. The efficacy of standard-of-care drugs, such as the conventional synthetic disease-modifying antirheumatic drug (csDMARD) methotrexate and the biologic DMARD (bDMARD) adalimumab, has been extensively evaluated in this model.

DrugDosing Regimen (in CIA mouse model)Key Efficacy Endpoints
Methotrexate 0.25 or 0.5 mg/kgSignificant reduction in clinical arthritis score, decreased paw swelling, and reduced cartilage destruction.[1]
Adalimumab 0.75 or 1.5 mg/kgSignificant reduction in clinical arthritis score, decreased paw swelling, and protection against joint damage.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the MMP activation pathway in arthritis and a typical workflow for evaluating therapeutic efficacy in the CIA mouse model.

MMP_Activation_Pathway Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) Synovial Cells Synovial Cells Pro-inflammatory Cytokines (TNF-α, IL-1β)->Synovial Cells activate Pro-MMPs Pro-MMPs Synovial Cells->Pro-MMPs produce Active MMPs Active MMPs Pro-MMPs->Active MMPs activated by other proteases Extracellular Matrix Degradation Extracellular Matrix Degradation Active MMPs->Extracellular Matrix Degradation cause NNGH NNGH NNGH->Active MMPs inhibits

Caption: Simplified signaling pathway of MMP activation in arthritis and the inhibitory action of NNGH.

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Therapeutic Intervention cluster_evaluation Efficacy Evaluation Immunization with Type II Collagen Immunization with Type II Collagen Booster Immunization Booster Immunization Immunization with Type II Collagen->Booster Immunization Treatment with NNGH or Standard Drug Treatment with NNGH or Standard Drug Booster Immunization->Treatment with NNGH or Standard Drug Clinical Scoring of Arthritis Clinical Scoring of Arthritis Treatment with NNGH or Standard Drug->Clinical Scoring of Arthritis Histopathological Analysis of Joints Histopathological Analysis of Joints Treatment with NNGH or Standard Drug->Histopathological Analysis of Joints Biomarker Analysis Biomarker Analysis Treatment with NNGH or Standard Drug->Biomarker Analysis

Caption: Experimental workflow for evaluating therapeutic efficacy in a collagen-induced arthritis (CIA) mouse model.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

A widely accepted protocol for inducing CIA in susceptible mouse strains like DBA/1 involves the following key steps.[2][3][4][5][6]

  • Preparation of Emulsion: Type II collagen (bovine or chicken) is dissolved in 0.05 M acetic acid and then emulsified with an equal volume of Complete Freund's Adjuvant (CFA).

  • Primary Immunization: Mice are injected intradermally at the base of the tail with 100 µL of the emulsion.

  • Booster Immunization: 21 days after the primary immunization, a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

  • Arthritis Assessment: The development and severity of arthritis are monitored several times a week using a clinical scoring system based on paw swelling and erythema.

Note: Currently, there are no publicly available preclinical studies evaluating NNGH in an arthritis animal model. The in vivo data for methotrexate and adalimumab are based on studies utilizing the CIA model.

Discussion

The potent in vitro inhibitory profile of NNGH against several key MMPs involved in joint destruction highlights its potential as a therapeutic candidate for rheumatoid arthritis. However, the lack of in vivo efficacy data in a relevant animal model, such as the CIA model, makes a direct comparison with standard-of-care drugs like methotrexate and adalimumab challenging.

The provided data on methotrexate and adalimumab in the CIA model serve as a benchmark for the level of efficacy expected from a novel therapeutic agent. Future preclinical studies on NNGH in the CIA model are warranted to establish its in vivo efficacy and to enable a more direct and robust comparison with the current standards of care. Such studies would be crucial in determining the therapeutic potential of NNGH for the treatment of rheumatoid arthritis.

References

cross-validation of N-isobutyl-4-methoxybenzenesulfonamide activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the in vitro activity of BEZ235, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), across a panel of human cancer cell lines. The data presented herein offers a comparative analysis of its potency, supported by detailed experimental protocols and a visualization of its mechanism of action within the PI3K/mTOR signaling pathway.

Comparative Analysis of BEZ235 Potency

The antitumor activity of BEZ235 has been evaluated across a wide spectrum of cancer cell lines, demonstrating a broad range of efficacy. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below. This data, compiled from multiple studies, highlights the differential sensitivity of various cancer cell types to BEZ235.

Cell LineCancer TypeIC50 (nM)
HCT116Colorectal Carcinoma14.3 ± 6.4[1]
DLD-1Colorectal Carcinoma9.0 ± 1.5[1]
SW480Colorectal Carcinoma12.0 ± 1.6[1]
SK-MESSquamous Cell Carcinoma (Lung)36[2]
H2170Squamous Cell Carcinoma (Lung)22[2]
SW900Squamous Cell Carcinoma (Lung)50[2]
H1650Adenocarcinoma (Lung)23[2]
HCC2935Adenocarcinoma (Lung)9[2]
PC3MProstate Cancer~10-12
U87MGGlioblastoma~10-12
G401NephroblastomaDose-dependent inhibition (25-500 nM)[3]
K562Chronic Myelogenous LeukemiaDose-dependent inhibition (25-1600 nM)[4]
K562/A (doxorubicin-resistant)Chronic Myelogenous LeukemiaDose-dependent inhibition (25-1600 nM)[4]

Mechanism of Action: Targeting the PI3K/mTOR Signaling Pathway

BEZ235 exerts its anticancer effects by targeting two key kinases in the PI3K/mTOR signaling pathway: PI3K and mTOR. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a common event in human cancers. By inhibiting both PI3K and mTOR, BEZ235 effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates TSC TSC1/TSC2 AKT->TSC Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation BEZ235_PI3K BEZ235 BEZ235_PI3K->PI3K BEZ235_mTOR BEZ235 BEZ235_mTOR->mTORC2 BEZ235_mTOR->mTORC1 Experimental_Workflow Start Start CellCulture Cell Culture (Exponential Growth) Start->CellCulture Seeding Seed Cells in 96-well Plates CellCulture->Seeding Incubation1 Overnight Incubation (Attachment) Seeding->Incubation1 Treatment Treat with BEZ235 (Dose-Response) Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Assay Perform MTT Assay Incubation2->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance DataAnalysis Data Analysis & IC50 Calculation Absorbance->DataAnalysis End End DataAnalysis->End

References

N-isobutyl-4-methoxybenzenesulfonamide selectivity profiling against a panel of kinases

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of the kinase selectivity profile for the novel compound N-isobutyl-4-methoxybenzenesulfonamide. While specific experimental data for this compound is not extensively available in public literature, this document presents a hypothetical, yet plausible, selectivity profile based on the known activities of related sulfonamide-containing molecules.[1][2][3] The data is benchmarked against Staurosporine, a well-characterized broad-spectrum kinase inhibitor, to provide a clear context for interpretation.

The following sections detail the hypothetical kinase inhibition data, comprehensive experimental protocols for assessing kinase selectivity, and visual diagrams to illustrate key biological pathways and experimental workflows.

Kinase Selectivity Data

The kinase selectivity of this compound and the control compound, Staurosporine, was assessed against a panel of representative kinases. The data presented below is illustrative and intended to model the results of a typical kinase screening campaign. The primary metric for comparison is the dissociation constant (Kd), which represents the affinity of the compound for the kinase; a lower Kd value indicates a stronger interaction.

Table 1: Comparative Kinase Selectivity Profile

Kinase TargetKinase FamilyThis compound (Kd in nM)Staurosporine (Kd in nM)
ABL1Tyrosine Kinase>10,0006.7
AKT1AGC Kinase8503.0
AURKAAurora Kinase25025
CDK2CMGC Kinase>10,0003.4
EGFRTyrosine Kinase5,20021
MAPK1 (ERK2)CMGC Kinase1,200250
METTyrosine Kinase75110
PIK3CALipid Kinase>10,0001,500
SRCTyrosine Kinase9801.9
VEGFR2Tyrosine Kinase3,4006.3

Data Interpretation:

Based on this hypothetical data, this compound exhibits a selective profile, with a notable affinity for the MET kinase. In contrast, Staurosporine demonstrates potent, broad-spectrum activity across multiple kinase families, as expected. The selectivity of a compound can be quantified using various metrics, such as a selectivity score, which can be calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[4]

Experimental Protocols

The following protocol describes a widely used method for kinase selectivity profiling, the competition binding assay, which is the basis for platforms like KINOMEscan®.[5][6][7][8]

Objective: To determine the binding affinity (Kd) of a test compound against a large panel of kinases.

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

Materials:

  • DNA-tagged recombinant human kinases

  • Immobilized, non-selective kinase inhibitor (e.g., on sepharose beads)

  • Test compound (this compound) and control compound (Staurosporine) dissolved in DMSO

  • Assay buffer (composition may vary, but typically contains components like HEPES, NaCl, Tween-20, and a reducing agent like DTT)

  • Quantitative PCR (qPCR) reagents

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO. A dilution series is then created to achieve the desired final assay concentrations.

  • Assay Plate Preparation: Kinases, the immobilized ligand, and the test compound dilutions are combined in the wells of a microtiter plate. A DMSO-only control is included to represent 100% kinase binding.

  • Incubation: The assay plates are incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Washing: The immobilized ligand beads are washed to remove any unbound kinase.

  • Elution and Quantification: The bound kinase is eluted, and the amount of the associated DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase bound to the immobilized ligand is measured for each compound concentration. These values are compared to the DMSO control to determine the percent of kinase remaining bound. The dissociation constant (Kd) is then calculated from the dose-response curve.

Visualizations

Signaling Pathway Diagram

The diagram below illustrates the MAPK/ERK signaling pathway, a critical pathway in cell proliferation and survival that is regulated by multiple kinases. Understanding such pathways is crucial for contextualizing the effects of a kinase inhibitor.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Translocation & Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The MAPK/ERK signaling cascade.

Experimental Workflow Diagram

This diagram outlines the key steps in the kinase selectivity profiling workflow described in the protocol section.

Kinase_Profiling_Workflow start Start compound_prep 1. Compound Preparation (Serial Dilutions in DMSO) start->compound_prep assay_setup 2. Assay Setup (Combine Kinase, Ligand, Compound) compound_prep->assay_setup incubation 3. Incubation (Allow Binding Equilibrium) assay_setup->incubation wash 4. Washing Step (Remove Unbound Kinase) incubation->wash quantification 5. Quantification (qPCR of DNA Tag) wash->quantification data_analysis 6. Data Analysis (Calculate Kd Values) quantification->data_analysis end End data_analysis->end

Caption: Kinase selectivity profiling workflow.

References

Validating the Mechanism of Action of N-isobutyl-4-methoxybenzenesulfonamide Using CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for validating the mechanism of action of the investigational compound N-isobutyl-4-methoxybenzenesulfonamide, with a focus on the application of CRISPR-based technologies. For the purpose of this guide, we will explore a hypothetical mechanism of action wherein this compound is presumed to exert its therapeutic effects by inhibiting "Kinase X," a critical enzyme in a cancer-associated signaling pathway.

Introduction to this compound and Its Hypothetical Target

This compound is a sulfonamide-containing small molecule with potential therapeutic applications. While its precise mechanism of action is under investigation, related sulfonamide compounds have been shown to exhibit a range of biological activities, including anticancer and antibacterial effects.[1][2] This guide will operate under the hypothesis that this compound's primary mode of action is the inhibition of "Kinase X," a protein implicated in proliferative signaling in cancer cells. Validating this hypothesis is a critical step in its development as a therapeutic agent.

Comparison of Target Validation Methodologies

The gold standard for validating a drug's mechanism of action is to demonstrate that the genetic modulation of its putative target phenocopies the pharmacological effect of the drug. CRISPR-Cas9 technology has emerged as a powerful tool for such validation, offering precise and efficient genome editing.[3] Below is a comparison of CRISPR-based methods with a traditional alternative, RNA interference (RNAi).

Method Principle Ease of Use Cost Off-Target Effects Modulation
CRISPR Knockout (KO) Permanent gene disruption via DNA double-strand breaks and error-prone repair.ModerateModerateCan occur; requires careful guide RNA design and validation.[4]Permanent loss of function.
CRISPR Interference (CRISPRi) Transcriptional repression by guiding a catalytically dead Cas9 (dCas9) fused to a repressor domain to the gene promoter.[5]ModerateModerateGenerally lower than CRISPR KO as it does not cut DNA.Reversible knockdown of gene expression.
RNA Interference (RNAi) Post-transcriptional gene silencing by introducing short interfering RNAs (siRNAs) that trigger mRNA degradation.HighLow to ModerateHigh potential for off-target effects due to short seed region binding.Transient knockdown of gene expression.

Experimental Protocols

Protocol 1: Validating the Role of Kinase X using CRISPR Knockout

This protocol describes the generation of a "Kinase X" knockout cell line to assess whether the absence of the target protein confers resistance to this compound.

1. Guide RNA (gRNA) Design and Synthesis:

  • Design two to three unique gRNAs targeting early exons of the "Kinase X" gene to maximize the probability of a frameshift mutation. Use online design tools to minimize off-target predictions.

  • Synthesize the designed gRNAs.

2. Cell Line Transfection:

  • Culture a relevant cancer cell line (e.g., one with high "Kinase X" expression) to 70-80% confluency.

  • Co-transfect the cells with a plasmid expressing Cas9 nuclease and the synthesized gRNAs using a suitable transfection reagent.

  • Include a negative control (scrambled gRNA) and a positive control (gRNA targeting a known essential gene).

3. Clonal Selection and Expansion:

  • Two to three days post-transfection, dilute the cells to a single-cell concentration and plate into 96-well plates to isolate individual clones.

  • Expand the resulting colonies.

4. Verification of Knockout:

  • Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the targeted region by PCR and sequence the products (Sanger or Next-Generation Sequencing) to identify insertions or deletions (indels) that result in a frameshift.

  • Protein Expression Analysis: Perform a Western blot on cell lysates from the verified clones to confirm the absence of "Kinase X" protein expression.

5. Phenotypic Assay:

  • Treat the knockout and wild-type (WT) cell lines with a dose range of this compound.

  • After 72 hours, assess cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Expected Outcome: The "Kinase X" knockout cells should exhibit a significantly higher IC50 value (i.e., be more resistant) to the compound compared to the WT cells, thus validating "Kinase X" as the target.

Protocol 2: Modulating Kinase X Expression using CRISPRi

This protocol outlines the use of CRISPRi to reversibly knockdown "Kinase X" expression.

1. gRNA Design for CRISPRi:

  • Design gRNAs that target the promoter region of "Kinase X."

2. Generation of a Stable dCas9-KRAB Cell Line:

  • Transduce the target cell line with a lentiviral vector expressing a dCas9-KRAB fusion protein (a transcriptional repressor).

  • Select for stably transduced cells.

3. gRNA Delivery:

  • Transduce the stable dCas9-KRAB cell line with lentiviral vectors expressing the "Kinase X"-targeting gRNAs.

4. Verification of Knockdown:

  • mRNA Analysis: Extract RNA and perform quantitative real-time PCR (qRT-PCR) to quantify the reduction in "Kinase X" mRNA levels.

  • Protein Analysis: Perform a Western blot to confirm the reduction in "Kinase X" protein levels.

5. Phenotypic Assay:

  • Perform the same cell viability assay as described in Protocol 1 on the knockdown and control cell lines.

  • Expected Outcome: Similar to the knockout experiment, cells with reduced "Kinase X" expression are expected to show increased resistance to this compound.

Visualizing Workflows and Pathways

cluster_pathway Hypothetical Kinase X Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Effector Downstream_Effector Kinase_X->Downstream_Effector Phosphorylates Proliferation Proliferation Downstream_Effector->Proliferation Promotes N_isobutyl_4_methoxybenzenesulfonamide This compound N_isobutyl_4_methoxybenzenesulfonamide->Kinase_X Inhibits

Caption: Hypothetical signaling pathway of Kinase X.

cluster_workflow CRISPR Knockout Experimental Workflow A Design gRNA for Kinase X B Transfect Cells with Cas9 and gRNA A->B C Isolate Single Cell Clones B->C D Expand Clones C->D E Verify Knockout (Sequencing & Western Blot) D->E F Phenotypic Assay (Drug Treatment) E->F

Caption: Workflow for CRISPR knockout validation.

cluster_logic Logical Framework for Target Validation Hypothesis Hypothesis: Compound inhibits Kinase X Experiment Experiment: Knockout Kinase X gene Hypothesis->Experiment Observation Observation: KO cells are resistant to compound Experiment->Observation Conclusion Conclusion: Kinase X is the target Observation->Conclusion

Caption: Logic of CRISPR-based target validation.

Conclusion

CRISPR-based technologies provide a robust and precise framework for validating the mechanism of action of novel therapeutic compounds like this compound. By genetically ablating or repressing a hypothesized target such as "Kinase X," researchers can directly assess the target's role in the compound's efficacy. This approach, particularly when compared to older technologies like RNAi, offers higher specificity and the ability to create permanent, genetically defined cell lines for detailed pharmacological studies. The workflows and protocols outlined in this guide serve as a foundational strategy for drug development professionals seeking to rigorously validate the molecular targets of their lead compounds.

References

Assessment of Pharmacokinetic Differences Between N-isobutyl-4-methoxybenzenesulfonamide and its Prodrugs: A Data-Driven Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the pharmacokinetic profile of N-isobutyl-4-methoxybenzenesulfonamide and its corresponding prodrugs. Despite extensive searches of chemical and biomedical databases, no specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound or any of its prodrug formulations were identified. Consequently, a direct comparative analysis based on experimental data is not feasible at this time.

This guide aims to provide a framework for such a comparative assessment, outlining the necessary experimental protocols and data presentation formats that would be required to elucidate the pharmacokinetic differences between a parent drug and its prodrugs. While the specific subject of this compound cannot be addressed with concrete data, the following sections will serve as a methodological template for researchers and drug development professionals working in this area.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and its Prodrugs

The following table illustrates how quantitative data on the key pharmacokinetic parameters of this compound and two hypothetical prodrugs (Prodrug A and Prodrug B) would be presented. This tabular format allows for a clear and concise comparison of their in vivo performance.

Pharmacokinetic ParameterThis compoundProdrug AProdrug B
Bioavailability (%) LowModerateHigh
Peak Plasma Concentration (Cmax) (ng/mL) VariableConsistentHigh
Time to Peak Plasma Concentration (Tmax) (h) RapidDelayedModerate
Area Under the Curve (AUC) (ng·h/mL) LowIncreasedSignificantly Increased
Half-life (t1/2) (h) ShortExtendedExtended
Metabolism Extensive First-PassReduced First-PassMinimal First-Pass
Excretion Primarily RenalPrimarily RenalPrimarily Renal

Experimental Protocols

To generate the data presented in the hypothetical Table 1, a series of preclinical in vivo studies would be necessary. The following are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in a Rodent Model (e.g., Sprague-Dawley Rats)
  • Objective: To determine and compare the pharmacokinetic profiles of this compound and its prodrugs following oral administration.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats (n=6 per group), aged 8-10 weeks, weighing 250-300g.

    • Drug Administration: A single oral dose of this compound or an equimolar dose of its prodrugs is administered via oral gavage. A vehicle control group receives the formulation vehicle only.

    • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate plasma. The plasma is then stored at -80°C until analysis.

    • Bioanalytical Method: Plasma concentrations of the parent drug and any major metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2.

Metabolic Stability Assay (In Vitro)
  • Objective: To assess the metabolic stability of this compound and its prodrugs in liver microsomes.

  • Methodology:

    • Incubation: The test compounds are incubated with liver microsomes (from rat, dog, and human) in the presence of NADPH at 37°C.

    • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Analysis: The reaction is quenched, and the remaining concentration of the parent compound is determined by LC-MS/MS.

    • Data Analysis: The in vitro half-life and intrinsic clearance are calculated to predict the extent of first-pass metabolism.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz can effectively illustrate the logical flow of experiments and the relationships between different stages of a pharmacokinetic assessment.

experimental_workflow cluster_preclinical Preclinical Assessment cluster_invitro In Vitro Metabolism animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) dosing Oral Administration of Parent Drug & Prodrugs animal_model->dosing sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Bioanalysis sampling->analysis pk_modeling Pharmacokinetic Modeling analysis->pk_modeling stability_analysis Metabolic Stability Analysis pk_modeling->stability_analysis Correlate in vivo/ in vitro data microsomes Liver Microsome Incubation microsomes->stability_analysis

Caption: Workflow for a comparative pharmacokinetic study.

prodrug_conversion Prodrug Prodrug Active_Drug This compound (Active Drug) Prodrug->Active_Drug Enzymatic/Chemical Conversion Metabolite Inactive Metabolite Active_Drug->Metabolite Metabolism

Caption: Prodrug to active drug conversion pathway.

Safety Operating Guide

Proper Disposal of N-isobutyl-4-methoxybenzenesulfonamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of N-isobutyl-4-methoxybenzenesulfonamide, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should follow these steps to manage waste containing this compound.

The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). All generators of hazardous waste are responsible for its management from creation to final disposal, a principle known as "cradle to grave" responsibility.[1] Improper disposal can lead to significant penalties and environmental harm.[2] Therefore, this compound must be disposed of through an approved hazardous waste program and should never be discarded in the regular trash or poured down the drain.[3][4]

Personal Protective Equipment (PPE) and Waste Container Specifications

Before handling this compound for disposal, ensure all appropriate personal protective equipment is worn. Waste must be collected in a designated, compatible container.

ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact. If skin contact occurs, wash the area immediately with soap and water.[5]
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes. If contact occurs, rinse cautiously with water for several minutes.[5]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Waste Container A clearly labeled, sealable, and chemically compatible container (plastic is often preferred to glass).[4][6] The container must be in good condition, free of leaks or cracks.[6]To safely contain the chemical waste and prevent leaks or reactions. The container must be kept closed unless waste is actively being added.[6]
Waste Label Hazardous Waste Tag provided by your institution's Environmental Health and Safety (EHS) department.To comply with regulations and ensure safe handling and disposal. The label must include the full chemical name and other required information.[4]

Step-by-Step Disposal Protocol

Follow this procedure to ensure the safe collection and disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes pure, unused product, contaminated solutions, and any materials used for spill cleanup.

  • Do not mix this waste with other incompatible chemical waste streams.

Step 2: Prepare the Hazardous Waste Container

  • Obtain a designated hazardous waste container from your institution's EHS office or approved supplier.

  • Affix a hazardous waste label to the container before adding any waste.

  • Fill out the label with the required information[4]:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound" (no abbreviations or formulas).

    • Approximate concentration and quantity.

    • Date of waste generation.

    • Your name, department, and laboratory location.

Step 3: Transferring Waste

  • Wearing the appropriate PPE, carefully transfer the this compound waste into the prepared container.

  • Avoid creating dust if handling a solid form.[7]

  • Ensure the container is not overfilled.

  • Securely close the container lid immediately after adding the waste. Containers must remain closed at all times except when adding waste.[6]

Step 4: Storage of Waste Container

  • Store the waste container in a designated and secure "Satellite Accumulation Area" within your laboratory.[2]

  • This area should be at or near the point of generation and under the control of the laboratory personnel.[2]

  • Keep the container away from heat and sources of ignition.[5]

Step 5: Arranging for Disposal

  • Once the container is full or you are finished generating this type of waste, schedule a pickup with your institution's EHS department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve submitting an online form or contacting them directly.[4]

  • Do not allow the waste to accumulate for more than 12 months from the initial generation date.[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_storage Storage & Disposal Phase A Identify Waste Containing This compound B Obtain & Prepare Hazardous Waste Container A->B D Transfer Waste into Labeled Container B->D C Wear Appropriate PPE C->D Safety First E Securely Close Container D->E F Store in Satellite Accumulation Area E->F G Schedule Pickup with EHS F->G H Waste Collected by Approved Personnel G->H

Caption: Workflow for this compound Disposal.

References

Essential Safety and Logistical Information for Handling N-isobutyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate and essential guidance on the personal protective equipment (PPE), operational plans, and disposal procedures for N-isobutyl-4-methoxybenzenesulfonamide.

Presumed Hazard Profile:

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and Aliquoting (Powder) Chemical Fume Hood or Powder Containment Hood2 pairs of nitrile glovesSafety glasses with side shields or safety gogglesN95 respiratorLab coat
Solution Preparation Chemical Fume HoodNitrile glovesSafety glasses with side shields or safety gogglesNot generally required if in a fume hoodLab coat
Running Reactions Chemical Fume HoodNitrile glovesSafety glasses with side shieldsNot generally required if in a fume hoodLab coat
Work-up and Purification Chemical Fume HoodNitrile glovesSafety glasses with side shields or safety gogglesNot generally required if in a fume hoodLab coat
Handling Spills N/AHeavy-duty nitrile or butyl rubber glovesSafety goggles and face shieldN95 respirator (minimum)Chemical-resistant apron or coveralls
Waste Disposal Well-ventilated areaNitrile glovesSafety glasses with side shieldsNot generally requiredLab coat

Experimental Workflow and Safety Protocols

The following diagram outlines the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.

cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep Review SDS (or analogous data) and prepare workspace don_ppe Don PPE: - Lab Coat - Safety Goggles - 2 pairs Nitrile Gloves prep->don_ppe weigh Weighing Powder (add N95 Respirator) don_ppe->weigh Proceed to handling dissolve Solution Preparation weigh->dissolve reaction Running Reaction & Work-up dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Reaction complete waste Segregate & Label Waste: - Solid Waste - Liquid Waste (Non-halogenated/Halogenated) decontaminate->waste doff_ppe Doff PPE & Wash Hands waste->doff_ppe

Safe handling workflow for this compound.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls : All work with solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Personal Hygiene : Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Spill Response :

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE (see table), cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleanup materials as hazardous waste.

Disposal Plan:

Improper disposal of chemical waste is a serious safety and environmental hazard. Adhere strictly to the following procedures.

  • Waste Segregation :

    • Solid Waste : Collect unused this compound and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves, absorbent pads) in a clearly labeled, sealed container for solid chemical waste.

    • Liquid Waste : Segregate liquid waste containing this compound based on the solvent used (e.g., halogenated vs. non-halogenated solvents). Store in separate, clearly labeled, and sealed waste containers.

  • Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage : Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal : All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

  • Empty Containers : Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposal or recycling according to your institution's guidelines.

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Retrosynthesis Analysis

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N-isobutyl-4-methoxybenzenesulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.